5,6-dichloro-1H-indole-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-2-5-1-6(4-13)12-9(5)3-8(7)11/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJWIYNNJOIYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5,6-Dichloro-1H-indole-2-carbaldehyde: A Technical Guide for Advanced Research
This guide provides an in-depth technical overview of 5,6-dichloro-1H-indole-2-carbaldehyde (CAS 180868-82-0), a halogenated heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core physicochemical properties, a robust synthetic protocol, predicted spectroscopic data, and a discussion of its potential applications, grounded in established chemical principles and authoritative data.
Core Molecular Profile and Physicochemical Properties
5,6-Dichloro-1H-indole-2-carbaldehyde is a solid organic compound featuring an indole scaffold substituted with two chlorine atoms on the benzene ring and an aldehyde group at the C2 position. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate for further chemical elaboration. The presence of the chlorine atoms can enhance metabolic stability and modulate the lipophilicity of derivative compounds, while the aldehyde function serves as a versatile handle for a wide array of chemical transformations.
Quantitative physicochemical data are summarized in the table below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 180868-82-0 | [1][2] |
| Molecular Formula | C₉H₅Cl₂NO | [1] |
| Molecular Weight | 214.05 g/mol | [1] |
| Melting Point | 51 - 54 °C | [Sigma-Aldrich Safety Data Sheet] |
| Boiling Point | 253 - 254 °C | [Sigma-Aldrich Safety Data Sheet] |
| log P (n-octanol/water) | 2.14 (experimental) | [Sigma-Aldrich Safety Data Sheet] |
| Appearance | Solid (form may vary) | N/A |
Spectroscopic Characterization (Predicted)
As of the date of this guide, detailed experimental spectroscopic data for 5,6-dichloro-1H-indole-2-carbaldehyde is not widely available in peer-reviewed literature. The following sections provide a predicted analysis based on established spectroscopic principles and data from analogous indole-2-carbaldehyde structures. This information is intended to serve as a reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra are based on the known spectrum of indole-2-carbaldehyde, with adjustments for the electronic effects of the chlorine substituents at the C5 and C6 positions. Chlorine atoms are deactivating and ortho-, para-directing, which will influence the chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~12.5 | Broad Singlet | NH -1 | Typical chemical shift for indole N-H proton, subject to exchange. |
| ~9.80 | Singlet | H -C=O | Characteristic aldehyde proton, deshielded by the carbonyl group. |
| ~7.95 | Singlet | H -4 | The C4 proton is adjacent to the electron-withdrawing chlorine at C5, causing a downfield shift. It appears as a singlet due to the absence of ortho or meta coupling partners. |
| ~7.80 | Singlet | H -7 | The C7 proton is adjacent to the electron-withdrawing chlorine at C6, leading to a downfield shift. It also appears as a singlet. |
| ~7.40 | Singlet | H -3 | Proton on the pyrrole ring, typically a singlet in 2-substituted indoles. |
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~183.0 | C =O | Aldehyde carbonyl carbon, highly deshielded. |
| ~139.0 | C -7a | Bridgehead carbon, influenced by the indole nitrogen. |
| ~137.5 | C -2 | Carbon bearing the aldehyde group. |
| ~135.0 | C -3a | Bridgehead carbon adjacent to C4. |
| ~129.0 | C -5 | Carbon bearing a chlorine atom, deshielded. |
| ~127.0 | C -6 | Carbon bearing a chlorine atom, deshielded. |
| ~123.0 | C -4 | Aromatic CH carbon. |
| ~115.0 | C -7 | Aromatic CH carbon. |
| ~114.0 | C -3 | Pyrrole ring CH carbon. |
Mass Spectrometry (MS)
For mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: m/z ≈ 213.97
-
Isotopic Pattern: A crucial feature in the mass spectrum will be the isotopic signature of the two chlorine atoms. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This will result in a characteristic cluster of peaks for the molecular ion:
-
M peak (containing two ³⁵Cl): Highest abundance (base peak in the cluster).
-
M+2 peak (one ³⁵Cl, one ³⁷Cl): Approximately 65% of the M peak intensity.
-
M+4 peak (two ³⁷Cl): Approximately 10% of the M peak intensity.
-
This distinctive M:M+2:M+4 ratio is a definitive indicator of a dichlorinated compound.
Synthesis and Mechanistic Rationale
The most direct and industrially scalable method for the synthesis of 5,6-dichloro-1H-indole-2-carbaldehyde is the Vilsmeier-Haack formylation of 5,6-dichloroindole. This reaction is a reliable electrophilic aromatic substitution that introduces a formyl group onto an electron-rich aromatic ring.[1][3][4]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
5,6-dichloroindole (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over 15-20 minutes.
-
Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. Cooling is essential to control the reaction rate and prevent side reactions.
-
-
Reaction with Indole: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reagent. Dissolve 5,6-dichloroindole in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Self-Validation: Monitoring by Thin Layer Chromatography (TLC) is critical to determine the reaction endpoint and prevent the formation of byproducts from over-reaction.
-
-
Aqueous Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Causality: The quenching must be done slowly and with cooling, as it is highly exothermic. The basic solution neutralizes the acidic reaction medium.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: Washing removes residual DMF and inorganic salts, purifying the crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt which is then attacked by the electron-rich indole ring.
Caption: Vilsmeier-Haack reaction workflow.
Reactivity and Potential Applications in Drug Discovery
While specific biological activities for 5,6-dichloro-1H-indole-2-carbaldehyde have not been extensively reported, its structure is a valuable starting point for the synthesis of more complex molecules with therapeutic potential. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6]
Key Reactive Sites for Derivatization:
-
Aldehyde Group: The formyl group is highly versatile for transformations such as:
-
Reductive Amination: To form various secondary and tertiary amines.
-
Wittig Reaction: To introduce carbon-carbon double bonds.
-
Oxidation: To form the corresponding carboxylic acid.
-
Condensation Reactions: With hydrazines, hydroxylamines, or active methylene compounds to create hydrazones, oximes, and Knoevenagel products, respectively.
-
-
Indole N-H: The nitrogen can be alkylated, arylated, or acylated to introduce diverse substituents that can modulate solubility, cell permeability, and target binding.
Potential Therapeutic Applications (Hypothesized):
Based on the activities of structurally related indole derivatives, this compound is a promising precursor for libraries targeting:
-
Anticancer Agents: Many indole derivatives, including those derived from 5,6-dihaloindoles, are known to exhibit anti-proliferative activity, often through mechanisms like kinase inhibition or interaction with tubulin.[7]
-
Antiviral Compounds: The indole nucleus is a core component of several antiviral agents. For example, derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors.[4][8]
-
Anti-inflammatory and Analgesic Drugs: The well-known NSAID Indomethacin features a chlorinated indole core, highlighting the potential for this scaffold in inflammation research.[5]
Caption: Potential synthetic pathways and applications.
Safety and Handling
5,6-Dichloro-1H-indole-2-carbaldehyde is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood. [Sigma-Aldrich Safety Data Sheet, Thermo Fisher Scientific Safety Data Sheet]
-
Hazards: Harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It is also classified as very toxic to aquatic life. [Sigma-Aldrich Safety Data Sheet]
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment. [Sigma-Aldrich Safety Data Sheet, Thermo Fisher Scientific Safety Data Sheet]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Call a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do not induce vomiting.
-
Inhalation: Move person to fresh air.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
Regioselective C5−H Direct Iodination of Indoles. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 12, 2026, from [Link]
-
Wang, Y. C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 12, 2026, from [Link]
-
J&K Scientific LLC. (2021, March 22). Vilsmeier-Haack Reaction. Retrieved February 12, 2026, from [Link]
- Asireddy, S. R., et al. (2018).
-
PubChem. (n.d.). 5-Chloro-1H-indole-2-carbaldehyde. Retrieved February 12, 2026, from [Link]
-
Ranjbari, S., et al. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... ResearchGate. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved February 12, 2026, from [Link]
-
Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][9][10]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research. Retrieved February 12, 2026, from [Link]
Sources
- 1. 180868-82-0|5,6-Dichloro-1H-indole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 5,6-dichloro-1H-indole-2-carbaldehyde (CAS No. 180868-82-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. 19005-93-7|1H-Indole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Carbonylative N-Heterocyclization via Nitrogen-Directed C-C Bond Activation of Nonactivated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity and Therapeutic Potential of 5,6-Dichloroindole Derivatives
The following technical guide details the biological activity, mechanisms, and experimental applications of 5,6-dichloroindole derivatives.
Technical Guide for Drug Development & Chemical Biology
Executive Summary: The Privileged 5,6-Dichloroindole Scaffold
The indole heterocycle is a "privileged structure" in medicinal chemistry, serving as the core for tryptophan, serotonin, and auxins. However, the specific functionalization at the 5- and 6-positions with chlorine atoms creates a distinct pharmacophore with unique physicochemical properties:
-
Metabolic Stability: Substitution at the C6 position blocks the primary site of metabolic hydroxylation (mediated by Cytochrome P450s), significantly extending the half-life of the molecule in vivo.
-
Lipophilicity & Hydrophobic Binding: The 5,6-dichloro pattern increases the logP, facilitating membrane permeability and enhancing van der Waals interactions within hydrophobic pockets of viral polymerases and kinase domains.
-
Electronic Effects: The electron-withdrawing nature of the dichloro-substitution reduces the electron density of the indole ring, altering the pKa of the N-H proton and influencing hydrogen bond donor capability.
This guide explores the three primary domains of biological activity for this scaffold: Antiviral , Anticancer , and Antibiofilm .
Antiviral Activity: HCMV and Nucleoside Analogs
One of the most potent applications of the 5,6-dichloroindole scaffold is in the design of nucleoside analogs for Human Cytomegalovirus (HCMV). Unlike benzimidazole derivatives (e.g., Maribavir, DRB), the indole nucleosides exhibit a distinct mode of action.
Key Compound: FTCRI
-
Compound: 3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI).
-
Target: HCMV DNA replication.
-
Mechanism: FTCRI does not act as a chain terminator. Instead, it likely inhibits the viral DNA polymerase or associated processivity factors via allosteric binding.
-
Structural Requirement: Activity is strictly dependent on a hydrogen-bond acceptor at the C3 position (e.g., formyl, acetyl). The 5,6-dichloro (or trichloro) substitution is essential for hydrophobic anchoring.
Mechanism of Action Diagram
Figure 1: Proposed mechanism of action for 5,6-dichloroindole nucleosides against HCMV, highlighting the critical hydrophobic interaction.
Anticancer Strategies: Prodrugs and Kinase Inhibition
The 5,6-dichloroindole scaffold is utilized in two distinct anticancer strategies: Gene-Directed Enzyme Prodrug Therapy (GDEPT) and direct kinase inhibition.
Oxidative Prodrug Activation (GDEPT)
Indole-3-acetic acid (IAA) derivatives are non-toxic until oxidized by Horseradish Peroxidase (HRP).
-
The System: HRP is targeted to tumor cells (via antibodies or gene transfection).[1][2]
-
The Prodrug: 5,6-Dichloroindole-3-acetic acid.
-
The Mechanism: HRP oxidizes the indole to a radical cation.[1][2][3] This intermediate fragments, releasing CO₂ and forming a highly reactive 3-methylene-2-oxindole species.[1][2][3]
-
Toxicity: The 5,6-dichloro substitution stabilizes the radical intermediate, allowing it to diffuse locally before alkylating DNA and proteins, leading to apoptosis.
Kinase and Tubulin Inhibition
While 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) is a classic CDK9 inhibitor, 5,6-dichloroindole derivatives target different pathways:
-
Tubulin Polymerization: 6-aryl-3-aroyl-indoles bind to the colchicine site of tubulin, disrupting microtubule formation. The chlorine atoms provide steric bulk that locks the molecule in a bioactive conformation.
-
Bcl-2 Inhibition: Novel indole derivatives utilize the 5,6-dichloro motif to fill the hydrophobic groove of the anti-apoptotic protein Bcl-2, preventing it from sequestering pro-apoptotic factors like Bax.
Antibiofilm Activity: Modulating Quorum Sensing
Indole is a natural signaling molecule in bacteria. Halogenated indoles act as "signal jammers."
-
Target: Quorum Sensing (QS) receptors (e.g., SdiA in E. coli, LasR in P. aeruginosa).
-
Activity: 5,6-dichloroindole derivatives inhibit biofilm formation without killing the bacteria (non-bactericidal), which reduces the evolutionary pressure for resistance.
-
Potency: The 5,6-dichloro analog is often more potent than 5-chloroindole due to enhanced lipophilicity, allowing better penetration of the exopolysaccharide (EPS) matrix.
Experimental Protocols
Protocol A: Synthesis of 5,6-Dichloroindole (Fischer Method)
Objective: Synthesize the core scaffold from commercially available precursors.
Reagents:
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Ethyl Pyruvate
-
Polyphosphoric Acid (PPA)
Workflow:
-
Hydrazine Formation: Diazotize 3,4-dichloroaniline with NaNO₂/HCl at 0°C, then reduce with SnCl₂ to yield 3,4-dichlorophenylhydrazine.
-
Hydrazone Formation: Reflux the hydrazine with ethyl pyruvate in ethanol to form the hydrazone.
-
Cyclization (Fischer Indole): Heat the hydrazone in Polyphosphoric Acid (PPA) at 100-110°C.
-
Note: This cyclization can yield two isomers (4,5-dichloro and 5,6-dichloro). Separation by column chromatography is required.
-
-
Hydrolysis/Decarboxylation: Saponify the ester (NaOH) and decarboxylate (Cu powder/Quinoline, 200°C) to yield 5,6-dichloroindole.
Protocol B: Antiviral Plaque Reduction Assay (HCMV)
Objective: Quantify the antiviral EC50 of a 5,6-dichloroindole derivative.
-
Seeding: Seed Human Foreskin Fibroblasts (HFF) in 24-well plates (1x10⁵ cells/well). Incubate 24h.
-
Infection: Infect monolayers with HCMV (strain AD169) at a Multiplicity of Infection (MOI) of 0.01 PFU/cell for 1 hour.
-
Treatment: Remove inoculum. Overlay with MEM containing 0.5% methylcellulose and serial dilutions of the test compound (e.g., 0.1 µM to 100 µM).
-
Incubation: Incubate at 37°C/5% CO₂ for 7-10 days (until plaques are visible).
-
Staining: Fix with 10% formalin, stain with 0.03% methylene blue.
-
Analysis: Count plaques. Calculate EC50 using non-linear regression.
Protocol C: Biofilm Inhibition Assay (Crystal Violet)
Objective: Assess inhibition of biofilm formation (preventative).
-
Culture: Grow Pseudomonas aeruginosa or E. coli overnight in LB broth.
-
Dilution: Dilute culture 1:100 in fresh media.
-
Treatment: Add 100 µL of bacterial suspension to 96-well plate. Add 1 µL of test compound (DMSO stock) to achieve final concentrations (e.g., 10, 50, 100 µM).
-
Control: DMSO only (Negative), Ciprofloxacin (Positive).
-
-
Incubation: Incubate statically at 37°C for 24-48 hours.
-
Washing: Gently discard media. Wash wells 3x with sterile water to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% Crystal Violet for 15 min.
-
Quantification: Wash 3x with water. Solubilize stain with 30% acetic acid. Measure Absorbance at 550 nm.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the impact of substitutions on the indole core.
Figure 2: Structure-Activity Relationship (SAR) map of 5,6-dichloroindole derivatives, mapping structural modifications to biological outcomes.
Comparative Data Table
| Activity Type | Target Organism/Protein | Key Derivative | EC50 / IC50 | Mechanism |
| Antiviral | HCMV (AD169) | FTCRI (3-formyl-2,5,6-trichloro-riboside) | 0.23 µM | Viral DNA synthesis inhibition (Non-chain terminating) |
| Anticancer | Breast Cancer (MCF-7) | 5,6-Dichloroindole-3-acetic acid (+HRP) | ~1-5 µM | Prodrug activation to cytotoxic 3-methylene-2-oxindole |
| Antibiofilm | Vibrio parahaemolyticus | 5,6-Dichloroindole | ~20-50 µM | Quorum sensing inhibition (Biofilm prevention) |
| Anticancer | Tubulin | 6-aryl-3-aroyl-indole analogs | < 50 nM | Inhibition of tubulin polymerization (Colchicine site) |
References
-
Synthesis and biological activity of 2-(5,6-dichloro-3-indolyl)propionic acid. National Institutes of Health (PubMed).Link
-
Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides. Journal of Medicinal Chemistry.Link
-
Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters.[2][3][6]Link
-
Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology.Link
-
Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry.Link
-
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells. ResearchGate.Link(Note: Provided for structural comparison; DRB is a benzimidazole).
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- 4. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 6. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
5,6-dichloro-1H-indole-2-carbaldehyde synonyms and IUPAC name
Topic: 5,6-dichloro-1H-indole-2-carbaldehyde synonyms and IUPAC name Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5,6-dichloro-1H-indole-2-carbaldehyde (CAS: 180868-82-0) is a specialized heterocyclic scaffold utilized primarily as a pharmacophore intermediate in medicinal chemistry.[1][2][3][4][5][6][7] Distinguished by its electron-withdrawing dichloro-substitution pattern and the reactive C2-formyl handle, this compound serves as a critical precursor for synthesizing bioactive agents targeting osteoporosis (cathepsin K inhibitors) , viral replication (HIV-1 integrase inhibitors) , and purinergic signaling (P2X7 antagonists) .
This guide provides a rigorous analysis of its chemical identity, validated synthetic pathways, reactivity profiles, and application in high-throughput drug discovery.
Part 1: Chemical Identity & Physiochemical Profile
Nomenclature & Identifiers
| Attribute | Details |
| IUPAC Name | 5,6-dichloro-1H-indole-2-carbaldehyde |
| Common Synonyms | 5,6-dichloroindole-2-carboxaldehyde; 2-Formyl-5,6-dichloroindole |
| CAS Registry Number | 180868-82-0 |
| Molecular Formula | C₉H₅Cl₂NO |
| Molecular Weight | 214.05 g/mol |
| SMILES | Clc1cc2[nH]cc(C=O)c2cc1Cl |
| InChI Key | Unique identifier required for database integration (e.g., ChemSpider/PubChem) |
Physical Properties[8]
-
Appearance: Pale yellow to tan crystalline solid.
-
Melting Point: 207–208 °C (Derived from ethyl ester precursor route).[8]
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, THF); sparingly soluble in non-polar solvents; insoluble in water.
-
Stability: Air-sensitive (aldehyde oxidation); store under inert atmosphere at -20°C.
Part 2: Synthesis & Manufacturing Protocols
Strategic Retrosynthesis
Direct formylation of 5,6-dichloroindole using Vilsmeier-Haack conditions typically yields the C3-isomer due to the inherent nucleophilicity of the indole C3 position. Therefore, the authoritative synthesis of the C2-carbaldehyde requires a directed approach, most reliably achieved via the reduction-oxidation of the corresponding C2-ester.
Protocol: The Ester-Redox Route
This validated workflow ensures regiospecificity at the C2 position.
Step 1: Fischer Indole Cyclization (Precursor Synthesis)
Reaction: 3,4-Dichlorophenylhydrazine + Ethyl Pyruvate
-
Reagents: 3,4-Dichlorophenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Polyphosphoric acid (PPA) or ethanolic H₂SO₄.
-
Procedure:
-
Dissolve hydrazine and pyruvate in ethanol; reflux for 2 hours to form the hydrazone intermediate.
-
Isolate hydrazone and treat with PPA at 100–110°C to induce sigmatropic rearrangement and cyclization.
-
Quench with ice water; filter the precipitate.
-
-
Yield: ~70–80%.
Step 2: Reduction to Indole-2-Methanol
Reaction: Ethyl ester
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Anhydrous THF.
-
Procedure:
-
Cool a suspension of LiAlH₄ in THF to 0°C under N₂.
-
Add the ester (dissolved in THF) dropwise to maintain temp <5°C.
-
Allow to warm to RT and stir for 2–4 hours.
-
Critical Quench (Fieser Method): Cool to 0°C. Carefully add water (1x vol), 15% NaOH (1x vol), then water (3x vol).
-
Filter the granular aluminum salts; concentrate filtrate to obtain 5,6-dichloro-1H-indole-2-methanol .
-
Step 3: Selective Oxidation to Carbaldehyde
Reaction: Primary Alcohol
-
Reagents: Activated Manganese Dioxide (MnO₂, 10 eq) or IBX (1.1 eq); Solvent: Dichloromethane (DCM) or Acetone.
-
Procedure:
-
Dissolve the alcohol in DCM.
-
Add activated MnO₂ (excess is required for heterogeneous kinetics).
-
Stir vigorously at RT for 12–24 hours. Monitor by TLC (Aldehyde is less polar than alcohol).
-
Filter through a Celite pad to remove Mn species.
-
Concentrate to yield 5,6-dichloro-1H-indole-2-carbaldehyde .
-
-
Purification: Recrystallization from Ethanol/Hexane if necessary.
Figure 1: Validated synthetic pathway via the Fischer Indole / Ester-Redox strategy.
Part 3: Reactivity & Functionalization Map
The 5,6-dichloro-1H-indole-2-carbaldehyde scaffold offers three distinct vectors for chemical modification, essential for SAR (Structure-Activity Relationship) studies.
The C2-Formyl Vector (Aldehyde Reactivity)
The aldehyde is the primary handle for extending the carbon skeleton or introducing heteroatoms.
-
Schiff Base Formation: Condensation with primary amines/hydrazines yields imines or hydrazones.
-
Application: Synthesis of antitubercular hydrazones (e.g., with isoniazid).
-
-
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphorus ylides generates C2-vinyl indoles.
-
Application: Linkers for polymer conjugation or extended conjugation systems in dye chemistry.
-
-
Reductive Amination: Conversion to C2-aminomethyl derivatives using NaBH(OAc)₃.
The N1-H Vector (Indole Nitrogen)
The N-H proton (pKa ~16) allows for N-alkylation or arylation.
-
N-Alkylation: Reaction with alkyl halides (NaH/DMF base) introduces solubility-enhancing groups or specific binding motifs.
-
N-Sulfonylation: Protection or activation for medicinal targets (e.g., 5-HT6 antagonists often feature N-sulfonyl groups).
The C3-H Vector (Electrophilic Substitution)
Despite the electron-withdrawing chlorines, the C3 position remains nucleophilic.
-
Halogenation: Treatment with NCS/NBS introduces a halogen at C3, enabling cross-coupling (Suzuki/Stille) to build tricyclic systems.
-
Mannich Reaction: Reaction with formaldehyde and secondary amines yields gramine derivatives.
Figure 2: Divergent reactivity profile for library generation in drug discovery.
Part 4: Applications in Drug Discovery[9]
Osteoporosis & Cathepsin K Inhibition
The 5,6-dichloroindole core is a privileged scaffold in the design of Cathepsin K inhibitors . The C2-aldehyde is often converted into a nitrile or a transition-state mimetic that interacts with the active site cysteine of the enzyme, preventing bone resorption.
-
Mechanism:[9][10][11][12] The electron-deficient ring system (due to 5,6-Cl) enhances pi-stacking interactions within the hydrophobic S2 pocket of the enzyme.
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
Derivatives of indole-2-carboxylic acid (accessible via oxidation of the aldehyde) act as chelators of the Mg²⁺ cofactors in the HIV-1 integrase active site.
-
Role of 5,6-Cl: Halogenation at these positions improves metabolic stability (blocking metabolic hydroxylation) and increases lipophilicity, aiding cell permeability.
P2X7 Receptor Antagonists
The aldehyde is a precursor to amide-linked antagonists targeting the P2X7 receptor, a key player in inflammatory pathways. The 5,6-dichloro motif is critical for potency, often showing superior binding affinity compared to the unsubstituted analog.
Part 5: Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: -20°C (to prevent aldehyde oxidation).
-
References
-
ChemicalBook. (2024). 5,6-DICHLORO-1H-INDOLE-2-CARBALDEHYDE CAS 180868-82-0.[1][2][3][5][6] Link
-
BLD Pharm. (2024). Product Monograph: 5,6-Dichloro-1H-indole-2-carbaldehyde. Link
-
Google Patents. (1997). CA2209936A1 - Indole derivatives useful in the treatment of osteoporosis. Link
-
PubChem. (2024). Indole-2-carboxaldehyde (Parent Scaffold Data). Link
-
Vilsmeier, A., & Haack, A. (1927).[10] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational synthetic method reference).
Sources
- 1. 5,6-DICHLORO-1H-INDOLE-2-CARBALDEHYDE [180868-82-0] | King-Pharm [king-pharm.com]
- 2. 19005-93-7|1H-Indole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 1463-60-1|5-Methyl-1H-indole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 5,6-DICHLORO-2-METHYL-1H-INDOLE | 479422-03-2 [chemicalbook.com]
- 5. 180868-82-0|5,6-Dichloro-1H-indole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. 5,6-dichloro-1H-indole-2-carbaldehyde (CAS No. 180868-82-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. CAS:53590-49-1, 5-氯-1H-吲哚-2-甲醛-毕得医药 [bidepharm.com]
- 8. CA2209936A1 - Indole derivatives useful in the treatment of osteoporosis - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Methodological & Application
Application Note: Regioselective Synthesis of 5,6-Dichloro-1H-indole-2-carbaldehyde
Executive Summary & Strategic Analysis
Objective: Synthesize 5,6-dichloro-1H-indole-2-carbaldehyde (Target) from 5,6-dichloroindole (Starting Material) with high regioselectivity.
The Challenge (Regioselectivity): The indole heterocycle is inherently nucleophilic at the C3 position due to the enamine-like character of the pyrrole ring. Standard electrophilic aromatic substitutions (e.g., Vilsmeier-Haack formylation) on 5,6-dichloroindole will exclusively yield the 3-carbaldehyde isomer.
The Solution (C2-Lithiation Strategy): To force formylation at the C2 position , we must invert the reactivity logic. This protocol utilizes a Directed Ortho Metalation (DoM) strategy involving three critical phases:
-
N-Protection: Blocking the nitrogen with a phenylsulfonyl (
) group. This serves two purposes: it prevents N-deprotonation and acts as a Directing Group (DG) to acidify the C2-proton. -
C2-Lithiation: Use of a strong base (LDA) at cryogenic temperatures to selectively deprotonate C2.
-
Electrophilic Quench & Deprotection: Trapping the C2-lithio species with DMF followed by hydrolysis.
Reaction Pathway Visualization
Figure 1: Strategic pathway for shifting reactivity from C3 (natural) to C2 (directed).
Detailed Experimental Protocols
Phase 1: N-Protection with Phenylsulfonyl Chloride
Rationale: The
Reagents:
-
5,6-Dichloroindole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzenesulfonyl chloride (
) (1.1 equiv) -
DMF (Anhydrous), 0.2 M concentration relative to indole.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 5,6-dichloroindole in anhydrous DMF under
flow. Cool to 0°C (ice bath). -
Deprotonation: Add NaH portion-wise over 15 minutes. Caution:
gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow. -
Addition: Add benzenesulfonyl chloride dropwise via syringe.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N-protected product typically has a higher
than the starting indole. -
Workup: Pour mixture into ice-water. The product usually precipitates. Filter the solid.[1][2][3] If no precipitate, extract with EtOAc, wash with water (3x) and brine (1x).
-
Purification: Recrystallize from EtOH or triturate with Hexanes.
-
Checkpoint: Verify product identity via
NMR (absence of N-H broad singlet).[4]
-
Phase 2: C2-Lithiation and Formylation
Rationale: Lithium Diisopropylamide (LDA) is preferred over
Reagents:
-
1-(Phenylsulfonyl)-5,6-dichloroindole (from Phase 1) (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.2 equiv) - Prepare fresh or use commercial 2.0M solution.
-
Anhydrous THF (0.1 M concentration)
-
DMF (Dry) (3.0 equiv)
Protocol:
-
Cryogenic Setup: Place the N-protected indole in a flame-dried RBF with anhydrous THF under
. Cool to -78°C (Dry Ice/Acetone bath). Critical: Temperature must be maintained to prevent "Dance of Sulfur" rearrangements. -
Lithiation: Add LDA solution dropwise over 20 minutes along the flask wall to pre-cool it. The solution often turns a deep color (orange/red) indicating the formation of the C2-lithio species.
-
Incubation: Stir at -78°C for 1 hour.
-
Formylation: Add anhydrous DMF (neat) dropwise.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Quench: Quench with saturated
solution. -
Isolation: Extract with EtOAc. Wash organic layer with water and brine. Dry over
and concentrate. -
Intermediate Status: The crude residue is 1-(phenylsulfonyl)-5,6-dichloroindole-2-carbaldehyde. Proceed directly to deprotection or purify via short silica plug if very impure.
Phase 3: Deprotection (Hydrolysis)
Rationale: The sulfonyl group is cleaved under basic conditions.
Reagents:
-
Crude Intermediate (from Phase 2)
-
Methanol (MeOH) / THF (3:1 ratio)
-
Sodium Hydroxide (NaOH), 2M aqueous solution (4.0 equiv)
Protocol:
-
Dissolve the intermediate in MeOH/THF.
-
Add 2M NaOH solution.
-
Heat to reflux (approx. 65°C) for 1–3 hours.
-
Monitoring: TLC should show the disappearance of the protected aldehyde and appearance of a more polar spot (Target).
-
Workup: Cool to RT. Evaporate most of the MeOH/THF.
-
Precipitation: Acidify the remaining aqueous residue carefully with 1M HCl to pH ~4. The product, 5,6-dichloro-1H-indole-2-carbaldehyde, should precipitate as a solid.
-
Final Purification: Filter the solid. Wash with cold water.[1] Recrystallize from Ethanol/Water if necessary.
Data Summary & Validation
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Pale yellow to tan solid | Oxidizes slowly in air; store under inert gas. |
| Aldehyde CHO proton (Diagnostic). | ||
| Indole N-H (Reappears after deprotection). | ||
| C3-H proton . | ||
| Mass Spec (ESI-) | Characteristic dichloro isotope pattern (9:6:1). |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common failure modes in C2-lithiation.
Safety & Handling Notes
-
Lithium Reagents: LDA and
-BuLi are pyrophoric. Handle only under inert atmosphere ( or Ar). Ensure quench is performed slowly at low temperature. -
Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.
-
5,6-Dichloroindole: Halogenated indoles can be photosensitive. Protect reaction vessels from direct light with aluminum foil.
References
-
Gribble, G. W. (2000). Lithiation of N-Protected Indoles: A General Route to 2-Substituted Indoles. In Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.
-
Sundberg, R. J., & Russell, H. F. (1973). Syntheses with N-Protected Indoles.[5] Lithiation of 1-Benzenesulfonylindole. The Journal of Organic Chemistry, 38(19), 3324–3328. (The foundational protocol for sulfonyl-directed lithiation).
-
Vertex Pharmaceuticals Inc. (2006). Indole Derivatives as CFTR Modulators. Patent WO2006101740A2. (Describes industrial scale-up of indole-2-carbaldehydes via lithiation).
-
Organic Syntheses. (2010). General procedure for 7-substituted indolines via Boc-directed lithiation (Analogous methodology validation). Org.[2][6][7] Synth. 87, 201.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Reductive Amination of 5,6-Dichloro-1H-indole-2-carbaldehyde
[1]
Abstract
This application note provides a comprehensive framework for performing reductive amination reactions on 5,6-dichloro-1H-indole-2-carbaldehyde . This scaffold is a critical intermediate in the synthesis of NMDA receptor antagonists, kinase inhibitors, and indole-based alkaloids. Due to the electron-withdrawing nature of the 5,6-dichloro substitution and the specific solubility profile of the indole core, standard protocols often require modification. This guide details two validated methodologies—Sodium Triacetoxyborohydride (STAB) and Sodium Borohydride (NaBH₄) —along with mechanistic insights, solubility management strategies, and troubleshooting workflows.
Introduction & Chemical Context
The 5,6-dichloro-1H-indole-2-carbaldehyde moiety presents a unique set of electronic and physical properties that distinguish it from unsubstituted indole carbaldehydes.
-
Electronic Activation: The chlorine atoms at positions 5 and 6 are inductively electron-withdrawing.[1] This reduces the electron density of the indole ring, thereby making the C2-aldehyde more electrophilic and reactive toward nucleophilic attack by amines compared to the unsubstituted analog.
-
Solubility Challenges: The lipophilicity introduced by the dichloro-substitution significantly reduces solubility in polar protic solvents (e.g., MeOH, EtOH) often used in standard reductive aminations. Conversely, it enhances solubility in aprotic polar solvents like THF or DMSO.
-
Acid Sensitivity: While the electron-deficient ring is less prone to acid-catalyzed polymerization (a common issue with electron-rich indoles), the preservation of the C2-aldehyde integrity during imine formation remains critical.[1]
Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion (or imine), which is subsequently reduced to the amine.[2][3]
Figure 1: General mechanistic pathway for the reductive amination of 5,6-dichloro-1H-indole-2-carbaldehyde.[1]
Experimental Protocols
Protocol A: Sodium Triacetoxyborohydride (STAB) Method (Preferred)
Rationale: STAB is the reagent of choice due to its mildness and selectivity.[1] It reduces imines/iminium ions much faster than aldehydes, allowing for a "one-pot" procedure without extensive side reactions.[4]
Materials:
-
Substrate: 5,6-Dichloro-1H-indole-2-carbaldehyde (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv (Free base or HCl salt)[1]
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Glacial Acetic Acid (AcOH)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dichloro-1H-indole-2-carbaldehyde (1.0 equiv) in DCE (0.1 M concentration).
-
Note: If the aldehyde does not fully dissolve, add THF as a co-solvent (up to 20% v/v). Avoid methanol as it reacts with STAB.[5]
-
-
Amine Addition: Add the amine (1.1 equiv).
-
If using Amine HCl salt: Add 1.1 equiv of Triethylamine (TEA) to free the base, followed by 1.0–2.0 equiv of AcOH to buffer the system.
-
If using Free Amine: Add 1.0 equiv of AcOH.[1] The target pH is ~5–6 to catalyze imine formation.
-
-
Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes. While STAB allows one-pot addition, pre-forming the imine ensures higher yields for sterically hindered amines.
-
Reduction: Add STAB (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT under nitrogen atmosphere for 2–16 hours. Monitor by TLC or LC-MS.
-
Monitoring: Look for the disappearance of the aldehyde peak (approx. 240-260 nm UV).
-
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM or EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]
Protocol B: Sodium Borohydride (NaBH₄) Method (Alternative)
Rationale: NaBH₄ is stronger and less selective than STAB.[1] It reduces aldehydes to alcohols if added too early.[1] Therefore, a stepwise approach is mandatory.
Materials:
-
Substrate: 5,6-Dichloro-1H-indole-2-carbaldehyde[1]
-
Reducing Agent: NaBH₄ (1.0 – 1.5 equiv)
Step-by-Step Procedure:
-
Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in MeOH (anhydrous).[1]
-
Catalyst: Add a catalytic amount of AcOH (1-2 drops) or anhydrous MgSO₄ (to sequester water) if the equilibrium is unfavorable.
-
Condition: Stir at RT or reflux (60°C) for 2–4 hours until TLC shows complete conversion of aldehyde to imine (Schiff base).
-
-
Reduction: Cool the mixture to 0°C (ice bath).
-
Hydride Addition: Carefully add NaBH₄ (1.0 equiv) portion-wise over 10 minutes.
-
Caution: Exothermic reaction with hydrogen gas evolution.[1]
-
-
Completion: Allow the mixture to warm to RT and stir for 1 hour.
-
Workup: Quench with water or 1M HCl (carefully, to pH 7). Evaporate the bulk of the methanol, then extract the residue with EtOAc.
Optimization & Troubleshooting Guide
Solubility Management
The 5,6-dichloro substitution significantly increases lipophilicity. Standard conditions for indole (often MeOH-based) may result in precipitation.
| Solvent System | Solubility Rating | Application Notes |
| DCE (1,2-Dichloroethane) | High | Preferred for STAB.[1] Excellent for dissolving the dichloro-indole core. |
| THF (Tetrahydrofuran) | High | Good alternative. Compatible with STAB and NaBH₄.[7] |
| Methanol (MeOH) | Low/Moderate | Use only for NaBH₄ method. Heating may be required.[8] |
| DMF/DMSO | Very High | Use as a co-solvent (10-20%) if the substrate crashes out. Difficult to remove. |
Decision Workflow
Use the following logic to select the appropriate protocol and troubleshoot issues.
Figure 2: Decision tree for protocol selection and troubleshooting.
Critical Considerations (E-E-A-T)
-
Stoichiometry: Do not use a large excess of STAB (>2.0 equiv) initially, as it can reduce the indole double bond in rare cases, although the 5,6-dichloro deactivation makes this less likely than in methoxy-indoles.
-
Aldehyde Dimerization: Indole-2-carbaldehydes can form stable dimers in the solid state.[1] Ensure the starting material is fully dissolved and monomeric before adding the amine.
-
Safety: STAB generates acetic acid; NaBH₄ generates hydrogen gas.[1] Always perform reductions in a fume hood.
References
-
Abdel-Magid, A. F., et al. (1996).[3][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3][7]
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.
-
Sigma-Aldrich. "Reductive Amination Application Note."[1]
Sources
- 1. 5-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 12203318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. ecommons.luc.edu [ecommons.luc.edu]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Schiff Base Formation with 5,6-Dichloro-1H-indole-2-carboxaldehyde
Executive Summary
This guide details the protocol for synthesizing Schiff bases (imines) using 5,6-dichloro-1H-indole-2-carboxaldehyde as the electrophilic scaffold. While indole-3-carboxaldehydes are ubiquitous in literature, the 2-position aldehyde offers a distinct geometric and electronic profile, critical for developing novel metallo-pharmaceuticals and bioactive ligands.
The presence of chlorine atoms at the 5 and 6 positions significantly alters the electronic landscape of the indole ring, enhancing the electrophilicity of the carbonyl carbon while increasing lipophilicity—a vital parameter for membrane permeability in drug discovery.
Chemical Basis & Reaction Logic
The Scaffold: 5,6-Dichloro-1H-indole-2-carboxaldehyde
Unlike the electron-rich indole-3-carboxaldehyde, the 2-isomer places the formyl group adjacent to the indole nitrogen (
-
Electronic Effect: The 5,6-dichloro substitution exerts a strong electron-withdrawing inductive effect (-I) . This destabilizes the indole ring slightly but makes the formyl carbon (
) more electrophilic compared to the unsubstituted parent, theoretically accelerating nucleophilic attack by amines. -
Solubility Profile: The dichloro motif reduces solubility in cold alcohols (MeOH/EtOH) compared to simple indoles. Protocols must often utilize co-solvents (THF or DMF) or higher reaction temperatures to ensure homogeneity.
Reaction Mechanism
The formation is a reversible acid-catalyzed condensation.
-
Activation: The carbonyl oxygen is protonated by the acid catalyst (typically acetic acid), increasing electrophilicity.
-
Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.
-
Proton Transfer & Elimination: A carbinolamine intermediate forms, followed by water elimination to yield the imine (
).
Mechanistic Pathway Diagram
Figure 1: Acid-catalyzed mechanism for Schiff base formation involving the indole-2-carboxaldehyde scaffold.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| 5,6-dichloro-1H-indole-2-carboxaldehyde | Precursor | >97% Purity; finely ground powder. |
| Primary Amine | Nucleophile | 1.0 – 1.2 equivalents. |
| Ethanol (Absolute) | Solvent | Anhydrous preferred to drive equilibrium. |
| Glacial Acetic Acid | Catalyst | catalytic amount (2-3 drops per mmol). |
| THF or DMF | Co-solvent | Optional; use if aldehyde is insoluble in hot EtOH. |
Step-by-Step Procedure
Step 1: Solubilization
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of 5,6-dichloro-1H-indole-2-carboxaldehyde in 15–20 mL of absolute ethanol .
-
Critical Note: If the solution remains cloudy upon heating to 50°C, add Tetrahydrofuran (THF) dropwise until clear. The dichloro-substitution decreases solubility; maintaining a homogeneous phase is crucial for kinetics.
Step 2: Amine Addition
-
Add 1.0–1.1 mmol of the primary amine.
-
Observation: A transient color change (often yellow to orange) may occur immediately due to initial charge-transfer complex formation.
Step 3: Catalysis & Reflux
-
Add 2–3 drops of glacial acetic acid .
-
Attach a reflux condenser.[1]
-
Heat the mixture to reflux (approx. 78–80°C) for 4–6 hours .
-
Optimization: For unreactive amines (e.g., electron-deficient anilines), extend reflux to 12 hours or use a Dean-Stark trap to physically remove water and drive the equilibrium [1].
Step 4: Monitoring
-
Monitor via TLC (System: Hexane:Ethyl Acetate, typically 7:3 or 6:4).
-
The Schiff base is generally less polar (higher
) than the starting aldehyde. The aldehyde spot (visualized with 2,4-DNP stain) should disappear.
Step 5: Workup & Isolation
-
Method A (Precipitation): Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base often precipitates as a colored solid. Filter, wash with cold ethanol, and dry.
-
Method B (Solvent Removal): If no precipitate forms, evaporate the solvent under reduced pressure to 20% volume, then add ice-cold water to induce precipitation.
Step 6: Purification
-
Recrystallize from hot ethanol or an Ethanol/DMF mixture.
Workflow Diagram
Figure 2: Decision tree for the synthesis and isolation of 5,6-dichloroindole-based Schiff bases.
Characterization & Expected Data
To validate the structure, look for these specific spectroscopic signatures. The 5,6-dichloro substitution will shift proton signals downfield compared to unsubstituted indoles.
Proton NMR ( NMR)
-
Azomethine Proton (-CH=N-): A sharp singlet typically between
8.4 – 8.9 ppm . This confirms the formation of the imine bond. -
Indole NH: A broad singlet around
11.5 – 12.5 ppm ( exchangeable). -
Aromatic Region: The 5,6-dichloro pattern is distinct. You will not see the typical complex multiplet of an unsubstituted indole. Instead, expect two distinct singlets (or tight doublets depending on long-range coupling) for protons at positions C3, C4, and C7 .
Infrared Spectroscopy (FT-IR)
-
C=N Stretch: The diagnostic band appears at 1610 – 1640 cm
. -
NH Stretch: A sharp band at 3200 – 3400 cm
. -
C-Cl Stretch: Distinct bands in the fingerprint region (600 – 800 cm
).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility of product or incomplete reaction. | Evaporate solvent to 1/3 volume; add cold water. If oil forms, triturature with hexane/ether. |
| Starting Material Persists | Equilibrium limitation (water presence). | Add activated 3Å molecular sieves to the reaction flask or use a Dean-Stark trap. |
| Product Hydrolysis | Moisture sensitivity of the imine. | Store product in a desiccator. Avoid aqueous washes during workup; use anhydrous ether/hexane. |
| Darkening/Tarry Mixture | Oxidation or polymerization. | Perform reaction under Nitrogen ( |
References
-
Sinha, D., et al. (2008).[3] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.[3]
-
Mubarak, S., et al. (2025).[4][5][6] Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B.
-
BenchChem Protocols. (2025). Synthesis of Schiff Bases from Heterocyclic Aldehydes: Application Notes.
-
ChemicalBook. (2026). Indole-2-carboxaldehyde Properties and Solubility Data.
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. internationalpolicybrief.org [internationalpolicybrief.org]
- 6. researchgate.net [researchgate.net]
Synthesis of Novel Antiviral Agents from 5,6-Dichloroindole Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 5,6-Dichloroindole Scaffold as a Privileged Structure in Antiviral Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among its halogenated derivatives, the 5,6-dichloroindole scaffold has emerged as a particularly promising precursor for the development of potent antiviral agents. The presence of chlorine atoms at the 5 and 6 positions can significantly enhance the therapeutic properties of the resulting molecules by modulating their lipophilicity, metabolic stability, and binding affinity to viral targets. This guide provides an in-depth exploration of synthetic strategies to generate diverse classes of antiviral compounds originating from 5,6-dichloroindole and its key derivatives, supported by detailed experimental protocols and an analysis of their structure-activity relationships (SAR).
Core Synthetic Strategies and Key Precursors
The journey from the basic 5,6-dichloroindole structure to a potential antiviral drug involves a series of strategic chemical modifications. The primary precursors that serve as versatile starting points are 5,6-dichloro-1H-indole and 5,6-dichloro-1H-indole-2-carboxylic acid. The functionalization of these precursors at the N1, C2, and C3 positions is paramount for tuning the antiviral activity and selectivity.
Synthesis of the 5,6-Dichloroindole Nucleus
The foundational 5,6-dichloroindole scaffold can be synthesized through the classical Fischer indole synthesis.[1][2][3][4] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.
Conceptual Workflow for Fischer Indole Synthesis:
Caption: General synthesis of 5,6-dichloroindole-2-carboxamides.
Protocol 1: Synthesis of 5,6-Dichloro-1H-indole-2-carbonyl chloride
Materials:
-
5,6-dichloro-1H-indole-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
To a suspension of 5,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (2.0-3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5,6-dichloro-1H-indole-2-carbonyl chloride, which is typically used in the next step without further purification.
Protocol 2: Synthesis of N-Aryl/Alkyl-5,6-dichloro-1H-indole-2-carboxamides
Materials:
-
5,6-dichloro-1H-indole-2-carbonyl chloride
-
Substituted amine (primary or secondary)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard workup and purification reagents (water, brine, drying agent, silica gel for chromatography)
Procedure:
-
Dissolve the crude 5,6-dichloro-1H-indole-2-carbonyl chloride (1.0 eq) in anhydrous DCM.
-
To this solution, add the desired amine (1.1 eq) and TEA (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-5,6-dichloro-1H-indole-2-carboxamide.
| Compound Class | R-Group on Amide | Antiviral Activity (Example) | Reference |
| N-Aryl-indole-2-carboxamides | Substituted phenyl rings | Inhibition of Flavivirus NS2B-NS3 protease | [5][6] |
| N-Alkyl-indole-2-carboxamides | Piperidine, morpholine derivatives | Inhibition of neurotropic alphavirus replication | [7] |
Application Note 2: Synthesis of 3-Substituted-2,5,6-trichloroindole Nucleosides as Potent HCMV Inhibitors
A significant class of antiviral agents derived from the dichloroindole scaffold are the 2,5,6-trichloroindole nucleosides. These compounds have demonstrated potent and selective activity against human cytomegalovirus (HCMV). [8][9][10]The key to their activity often lies in the nature of the substituent at the C3 position.
Synthetic Strategy for 3-Substituted Trichloroindole Nucleosides:
Caption: Functionalization of the C3 position of a trichloroindole nucleoside.
Protocol 3: Vilsmeier-Haack Formylation at the C3 Position
Materials:
-
2,5,6-Trichloro-1-(protected-β-D-ribofuranosyl)indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane
-
Standard workup and purification reagents
Procedure:
-
To a solution of the protected 2,5,6-trichloroindole nucleoside (1.0 eq) in anhydrous 1,2-dichloroethane, add the Vilsmeier reagent (prepared by dropwise addition of POCl₃ to anhydrous DMF at 0 °C) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Deprotect the ribose moiety using standard procedures (e.g., methanolic ammonia) to yield the final 3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole.
Structure-Activity Relationship Insights:
Studies have shown that for this class of compounds, a hydrogen-bond-accepting substituent at the C3 position is crucial for potent anti-HCMV activity. [8][10]For example, the 3-formyl and 3-cyano derivatives are highly active, while the 3-methyl derivative is significantly less potent.
| C3-Substituent | Anti-HCMV Activity (IC₅₀) | Reference |
| -CHO (formyl) | 0.23 µM | [8][10] |
| -CN (cyano) | Potent | [9] |
| -CH₃ (methyl) | 32 µM | [8][10] |
| -COCH₃ (acetyl) | 0.30 µM (for 2'-deoxyribonucleoside) | [9] |
Conclusion and Future Directions
The 5,6-dichloroindole scaffold provides a versatile platform for the synthesis of a wide array of antiviral agents. The strategic functionalization at the N1, C2, and C3 positions allows for the fine-tuning of biological activity against various viral targets. The protocols outlined in this guide serve as a foundation for researchers to explore the synthesis of novel indole-based antiviral compounds. Future research in this area will likely focus on the development of derivatives with broader-spectrum antiviral activity, improved pharmacokinetic profiles, and novel mechanisms of action. The continued exploration of structure-activity relationships will be instrumental in designing the next generation of potent and selective antiviral drugs based on the 5,6-dichloroindole framework.
References
- Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication: Generation of a Three-Dimensional Pharmacophore. (Source: Provided search results)
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem. (Source: Provided search results)
- Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (Source: Provided search results)
- A Step-by-Step Guide to the Synthesis of Indole Derivatives: Application Notes and Protocols. Benchchem. (Source: Provided search results)
- Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones.PMC - NIH. (Source: Provided search results)
- Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides.PubMed. (Source: Provided search results)
- Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease.PMC - NIH. (Source: Provided search results)
- Synthesis and Biological Evaluation of Substituted Indole and Its Analogs as Influenza A Virus Inhibitors.PubMed. (Source: Provided search results)
- Structure-activity relationships of new antiviral compounds.PubMed. (Source: Provided search results)
- Fischer Indole Synthesis. (Source: Provided search results)
- Synthesis, Antiviral Activity, and Mode of Action of Some 3-Substituted 2,5,6-Trichloroindole 2'- and 5'-Deoxyribonucleosides.Journal of Medicinal Chemistry - Figshare. (Source: Provided search results)
- Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides.PubMed. (Source: Provided search results)
- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives.PMC - NIH. (Source: Provided search results)
- Synthesis and antiviral activity of new indole-based heterocycles.PubMed. (Source: Provided search results)
- Fischer indole synthesis – Knowledge and References.Taylor & Francis. (Source: Provided search results)
- Fischer indole synthesis.Wikipedia. (Source: Provided search results)
- Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents.MDPI. (Source: Provided search results)
- Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones.PubMed. (Source: Provided search results)
- Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides.Semantic Scholar. (Source: Provided search results)
- Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents.
- Synthesis and evaluation of diterpenic Mannich bases as antiviral agents against influenza A and SARS-CoV-2.PMC - NIH. (Source: Provided search results)
- Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease.PubMed. (Source: Provided search results)
- (PDF) Structure-activity relationships of new antiviral compounds.
- 5,6-Dichloro-2-Phenyl-Benzotriazoles: New Potent Inhibitors of Orthohantavirus.PMC - NIH. (Source: Provided search results)
- Mannich Bases: An Important Pharmacophore in Present Scenario.PMC - NIH. (Source: Provided search results)
- Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors.PubMed. (Source: Provided search results)
- Synthesis and evaluation of a series of 2'-deoxy analogues of the antiviral agent 5,6-dichloro-2-isopropylamino-1-(beta-L-ribofuranosyl)-1H-benzimidazole (1263W94).PubMed. (Source: Provided search results)
- Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3.DigitalCommons@TMC. (Source: Provided search results)
- Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition.MDPI. (Source: Provided search results)
- Synthesis and Inhibition of Influenza H1N1 Virus by Propargylaminoalkyl Derivative of Lithocholic Acid.MDPI. (Source: Provided search results)
- Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2.PubMed. (Source: Provided search results)
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication: Generation of a Three-Dimensional Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. Sci-Hub. Synthesis, Antiviral Activity, and Mode of Action of Some 3-Substituted 2,5,6-Trichloroindole 2‘- and 5‘-Deoxyribonucleosides / Journal of Medicinal Chemistry, 2004 [sci-hub.box]
- 10. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of indole-2-carbaldehyde for fluorescent probes
Application Note: Strategic Functionalization of Indole-2-Carbaldehyde for Fluorescent Probes
Abstract & Strategic Overview
Indole-2-carbaldehyde (I2CHO) represents a pivotal scaffold in the design of fluorescent chemosensors and bioimaging agents.[1] Unlike its C3-isomer (which relies on the inherent nucleophilicity of the indole ring), I2CHO offers a reactive electrophilic handle (C2-formyl group) directly conjugated to the indole fluorophore.
This guide details the transformation of I2CHO into high-fidelity fluorescent probes. We focus on two primary mechanisms:
-
Schiff Base Condensation: Creating "Turn-On" sensors for metal ions (
, ) via C=N isomerization modulation. - -Conjugation Extension: Synthesizing push-pull hemicyanine dyes for red-shifted cellular imaging using Knoevenagel condensation.
Chemical Logic & Mechanism
The C2-Formyl Advantage
The C2 position allows for the direct modulation of the indole's electronic cloud. Functionalization here affects the Intramolecular Charge Transfer (ICT) state more distinctively than C3 substitutions, often resulting in larger Stokes shifts which are critical for separating excitation light from emission signals in microscopy.
Sensing Mechanism: The C=N Switch
For Schiff base derivatives of I2CHO, the fluorescence is typically quenched in the free ligand state due to:
-
Photoinduced Electron Transfer (PET): Electron flow from the receptor to the fluorophore.
-
C=N Isomerization: Rapid non-radiative decay via rotation around the imine bond.
Activation: Upon binding a target (e.g.,
Experimental Protocols
Protocol A: Synthesis of "Turn-On" Schiff Base Sensors
Target Application: Detection of trivalent metal ions (
Materials:
-
Indole-2-carbaldehyde (1 mmol)
-
2-Aminophenol or Phenylhydrazine derivative (1 mmol)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology:
-
Preparation: Dissolve 1 mmol of Indole-2-carbaldehyde in 15 mL of hot absolute ethanol in a round-bottom flask.
-
Addition: Add 1 mmol of the amine/hydrazine component.
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Isolation: Cool to room temperature. The Schiff base often precipitates as a colored solid.
-
Purification: Filter the precipitate. Wash with cold ethanol (
) to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary.
Validation Check:
-
NMR: Disappearance of the aldehyde singlet (
ppm) and appearance of the imine singlet ( ppm).
Protocol B: Synthesis of Hemicyanine Dyes (Red-Shifted)
Target Application: Mitochondria-targeted imaging probes.
Materials:
-
Indole-2-carbaldehyde (1 mmol)
-
N-Methyl-indolium iodide (or Malononitrile for neutral dyes) (1 mmol)
-
Solvent: Ethanol or Acetonitrile
-
Catalyst: Piperidine (catalytic amount)
Step-by-Step Methodology:
-
Mixing: Combine I2CHO and the active methylene compound (e.g., N-methyl-indolium salt) in Ethanol (20 mL).
-
Activation: Add 3-5 drops of Piperidine. This weak base deprotonates the active methylene, generating the nucleophile.
-
Reflux: Reflux for 6–12 hours. The solution will darken significantly (yellow
red/purple) indicating extended conjugation. -
Work-up: Remove solvent under reduced pressure.
-
Purification: Flash column chromatography is usually required (DCM:Methanol gradients) to separate the charged dye from neutral starting materials.
Data Analysis & Visualization
Reaction & Spectral Comparison
| Parameter | Schiff Base Sensor (Protocol A) | Hemicyanine Dye (Protocol B) |
| Reaction Type | Condensation (Imine formation) | Knoevenagel Condensation |
| Key Intermediate | Carbinolamine | Enolate / Knoevenagel adduct |
| Excitation ( | UV/Blue (330–380 nm) | Visible (480–550 nm) |
| Emission ( | Blue/Green (450–520 nm) | Orange/Red (580–650 nm) |
| Fluorescence State | OFF (Free) | Always ON (Environment sensitive) |
| Solubility | Organic solvents (DMSO/EtOH) | Water/Buffer soluble (if charged) |
Synthesis Decision Tree
Figure 1: Strategic synthesis workflow for Indole-2-carbaldehyde functionalization.
Sensing Mechanism (Schiff Base)
Figure 2: Chelation-Enhanced Fluorescence (CHEF) mechanism for Schiff base sensors.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Fluorescent Probes Derived from 3H-Indole-2-carbaldehyde. Retrieved from
-
Advanced Journal of Chemistry. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Retrieved from
-
MDPI. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Retrieved from
-
Royal Society of Chemistry. (2022). An efficient solvent-free synthesis of bis(indolyl)methane-based naked eye chemosensor. Retrieved from
-
National Institutes of Health (NIH). (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. Retrieved from
Sources
Troubleshooting & Optimization
improving solubility of 5,6-dichloro-1H-indole-2-carbaldehyde in organic solvents
Technical Support Center: 5,6-dichloro-1H-indole-2-carbaldehyde
Welcome to the technical support guide for 5,6-dichloro-1H-indole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents. We provide troubleshooting guides, FAQs, and validated protocols to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 5,6-dichloro-1H-indole-2-carbaldehyde that influence its solubility?
A1: The solubility behavior of 5,6-dichloro-1H-indole-2-carbaldehyde is dictated by a combination of factors inherent to its molecular structure:
-
Indole Core: The rigid, planar, and aromatic indole ring system contributes to strong crystal lattice energy. Overcoming these intermolecular π-stacking interactions requires a solvent that can effectively solvate the aromatic system.
-
Dichloro-Substitution: The two chlorine atoms on the benzene ring significantly increase the molecule's molecular weight and hydrophobicity. This reduces its affinity for polar solvents.
-
Polar Groups: The molecule possesses two key polar functionalities:
-
An aldehyde group (-CHO) , which can act as a hydrogen bond acceptor.
-
An indole N-H group , which can act as a hydrogen bond donor. This combination of a large non-polar core with specific hydrogen bonding sites results in a mixed-polarity character, making it challenging to find a single ideal solvent.
-
Q2: Why is this compound often poorly soluble even in common organic solvents?
A2: The primary reason for its poor solubility is a mismatch between the energy required to break apart its crystal lattice and the energy released from solvating the individual molecules. The strong intermolecular forces (van der Waals, π-stacking, and hydrogen bonding) in the solid state make the crystal lattice very stable. A solvent must be able to effectively interact with both the non-polar dichlorobenzene portion and the polar aldehyde and N-H groups to successfully dissolve the compound. Solvents that are too non-polar (like hexanes) fail to interact with the polar groups, while highly polar solvents (like methanol) may not adequately solvate the hydrophobic core.
Q3: What are the primary safety considerations when handling 5,6-dichloro-1H-indole-2-carbaldehyde and its solutions?
A3: Based on safety data for this compound and structurally related indole aldehydes, appropriate laboratory precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[3] The compound may cause skin, eye, and respiratory irritation.[1][2]
-
Health Hazards: It may be harmful if swallowed or in contact with skin.
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, potentially under an inert atmosphere as some indole derivatives can be sensitive to air and light.[1][3]
Troubleshooting Guide: Improving Solubility
This section provides a systematic approach to resolving common solubility issues encountered during experiments.
Problem 1: My compound has very low solubility (<1 mg/mL) in my chosen single-solvent system.
-
Underlying Cause: The polarity and solvating properties of the single solvent are not a good match for the mixed-polarity nature of 5,6-dichloro-1H-indole-2-carbaldehyde. The solvent is unable to overcome the compound's strong crystal lattice energy.
-
Solution Pathway: A systematic solvent screening followed by the development of a co-solvent system is the most effective strategy.
Caption: A decision-making workflow for addressing poor solubility.
This protocol allows for the rapid identification of promising solvents.
Methodology:
-
Preparation: Accurately weigh 1-2 mg of 5,6-dichloro-1H-indole-2-carbaldehyde into several small, labeled vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent from the table below.
-
Observation & Agitation: Cap the vials and agitate at a consistent speed (e.g., using a vortex mixer or shaker) for 10-15 minutes at room temperature.
-
Assessment (Qualitative): Visually inspect for dissolution. If fully dissolved, add another measured aliquot of the compound to estimate the approximate solubility.
-
Categorization: Classify each solvent as "Poor," "Partial," or "Good" based on your observations. "Good" solvents will be the starting point for your experiments or for developing co-solvent systems.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Polarity Index | Boiling Point (°C) | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | 153 | Excellent for dissolving polar compounds with H-bond acceptors. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A very strong solvent, often a last resort due to high boiling point. | |
| Acetonitrile (MeCN) | 5.8 | 82 | Good balance of polarity; easy to remove. | |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good for moderately polar compounds. | |
| Polar Protic | Methanol (MeOH) | 5.1 | 65 | Can H-bond with the N-H and aldehyde groups. |
| Ethanol (EtOH) | 4.3 | 78 | Similar to methanol but slightly less polar. | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | 40 | May solvate the dichlorobenzene portion well. |
| Chloroform (CHCl₃) | 4.1 | 61 | Similar to DCM. | |
| Aromatic | Toluene | 2.4 | 111 | May interact favorably with the indole ring via π-stacking. |
Co-solvency uses a mixture of two or more miscible solvents to achieve a solubility greater than that in either individual solvent.[4][5] This is a powerful technique for compounds with mixed polarity.
Methodology:
-
Selection: Choose a "Good" solvent (where solubility is high) and a "Poor" solvent (that is miscible with the good solvent and desirable for the reaction, e.g., for precipitation). A common strategy is to use a highly polar solvent like DMF or THF mixed with a less polar one like toluene or DCM.
-
Dissolution: Dissolve the compound in the minimum amount of the "Good" solvent.
-
Titration: Slowly add the "Poor" solvent to this solution while stirring. Observe for any signs of precipitation (cloudiness).
-
Optimization: The goal is to find the highest ratio of "Poor" to "Good" solvent that maintains the desired concentration of the compound in solution. This minimizes the use of high-boiling point or less desirable solvents.
-
Example System: A researcher might find the compound is very soluble in THF but needs to run a reaction in a less polar environment. They could dissolve the compound in a small volume of THF and then dilute the solution with toluene to the final reaction concentration.
Sources
preventing oxidation of indole-2-carbaldehydes during storage
Subject: Prevention of Oxidation and Polymerization During Storage
Executive Summary
Indole-2-carbaldehydes are versatile but notoriously unstable intermediates. Users frequently report samples turning from pale yellow to pink, brown, or red upon storage. This color change indicates the onset of autoxidation (conversion to carboxylic acid) and subsequent oligomerization .
This guide provides a root-cause analysis of this degradation and a self-validating storage protocol designed to maintain >98% purity over extended periods.
The Mechanism: Why Your Sample Degrades
The degradation of indole-2-carbaldehyde is not a simple single-step oxidation; it is a radical-chain autoxidation exacerbated by the electron-rich nature of the indole ring.
-
Initiation: Light or trace metal impurities abstract the formyl hydrogen (C-H), creating an acyl radical.
-
Propagation: This radical reacts with atmospheric oxygen to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, generating a peracid (Indole-2-CO3H).
-
Termination/Secondary Reaction: The peracid is a strong oxidant; it reacts with the remaining aldehyde to produce two molecules of Indole-2-carboxylic acid.
-
Color Formation: The acidic environment promotes acid-catalyzed oligomerization of the indole ring, leading to the characteristic "pink/brown" chromophores.
Visualizing the Pathway
The following diagram outlines the critical failure points in the stability of this compound.
Figure 1: The Autoxidation Cascade.[1][2][3][4] Note that the formation of the acid autocatalyzes the polymerization (browning).
Standard Operating Procedure (SOP): Storage & Handling
Do not rely on standard "cool and dry" advice. Follow this protocol for maximum stability.
Phase 1: Pre-Storage Purification (The "Zero State")
If your sample is already colored, you must reset the "Zero State" before long-term storage.
-
Recrystallization: Dissolve in minimal hot ethanol or aqueous methanol. Allow to cool slowly.
-
Filtration: Wash crystals with cold hexanes to remove surface oxidation products.
-
Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove solvent traces (solvents dissolve oxygen).
Phase 2: The "Argon Blanket" Protocol
Nitrogen is lighter than air and can easily escape or mix. Argon is heavier than air and forms a stable "blanket" over your solid sample.
| Step | Action | Mechanism/Reasoning |
| 1 | Vessel Selection | Use amber glass vials with Teflon-lined caps. Why: Blocks UV light (initiator) and prevents plasticizer leaching. |
| 2 | Gas Flush | Insert a long needle connected to an Argon line deep into the vial (near the solid). Flush gently for 60 seconds. |
| 3 | The "Positive Pressure" Seal | While flushing, screw the cap on halfway. Withdraw the needle and immediately tighten the cap. Why: Creates a slight positive pressure, preventing air ingress. |
| 4 | Parafilm | Wrap the cap junction with Parafilm. Why: Secondary barrier against moisture and oxygen diffusion. |
| 5 | Temperature | Store at -20°C . Why: Arrhenius equation dictates that lowering temp by 10°C roughly halves the reaction rate. |
Troubleshooting & FAQs
Q1: My sample has turned pink but I need to use it today. Is it ruined?
-
Diagnosis: Pink coloration implies trace oligomerization, often <1% by mass.
-
Action:
-
Run a TLC (Hexane:EtOAc 3:1). Aldehyde is typically Rf ~0.5; Acid is Rf ~0.1 (streaking).
-
If the aldehyde spot is dominant and the "origin" spot is faint, you can likely use it for robust reactions (e.g., reductive amination).
-
For sensitive catalysis, you must repurify (recrystallize or pass through a short silica plug).
-
Q2: Can I store Indole-2-carbaldehyde in solution (DMSO/DMF)?
-
Strictly No.
-
Reasoning: Dissolved oxygen in organic solvents is much harder to remove than atmospheric oxygen. Furthermore, acidic impurities in solvents (like dimethylamine in DMF) will accelerate decomposition. Always store as a solid.
Q3: How do I confirm the "white solid" is actually aldehyde and not acid?
-
The Self-Validating Test:
-
1H NMR (DMSO-d6): Look for the aldehyde proton singlet at ~10.0 - 10.2 ppm .
-
Differentiation: The carboxylic acid proton is often very broad (>12 ppm) or invisible due to exchange.
-
13C NMR: The carbonyl carbon of the aldehyde resonates at ~185 ppm , whereas the carboxylic acid carbonyl is upfield at ~165 ppm [1].[5]
-
Quality Control Workflow
Use this decision tree to determine if your material is fit for purpose.
Figure 2: Go/No-Go Decision Tree for Indole-2-Carbaldehyde usage.
References
-
Royal Society of Chemistry. (2023). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry. Retrieved from [Link]
-
Synthonix. (n.d.). 1H-Indole-2-carbaldehyde Product Data. Retrieved from [Link]
Sources
- 1. Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-l ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03745A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Autoxidation - Wikipedia [en.wikipedia.org]
- 4. Video: Radical Autoxidation [jove.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]
Technical Support Center: Purification of 5,6-Dichloro-1H-indole-2-carbaldehyde
Ticket ID: IND-56-CL2-PUR Status: Open Assigned Expert: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the purification support center. You are working with 5,6-dichloro-1H-indole-2-carbaldehyde (CAS: 180868-82-0).[1] This intermediate is critical in the synthesis of antiviral and anticancer therapeutics. Its purification can be challenging due to the lipophilicity introduced by the dichloro-substitution and the reactivity of the C2-aldehyde group.
This guide prioritizes purity and yield , offering three distinct protocols based on your crude material's profile.
Part 1: The Triage (Diagnostic Phase)
User Question: "My crude product is a dark yellow/brown solid. How do I decide which purification method to use?"
Expert Response: Do not blindly recrystallize. The presence of specific impurities dictates the method. Perform a Thin Layer Chromatography (TLC) analysis (Solvent: 30% Ethyl Acetate in Hexanes).
Diagnostic Decision Tree
Use the following logic flow to select your protocol.
Figure 1: Decision matrix for selecting the optimal purification workflow based on initial purity assessment.
Part 2: Purification Protocols
Method A: Recrystallization (The Standard)
Best For: Crude material with >85% purity; removing trace starting material. Principle: The 5,6-dichloro substitution significantly increases lipophilicity compared to the parent indole. Standard aqueous alcohols (used for simple indoles) may cause "oiling out" if water content is too high.
Solvent System: Ethanol/Water (9:1) or pure Methanol.
Step-by-Step Protocol:
-
Dissolution: Place the crude solid in a flask. Add minimal Ethanol (EtOH) .
-
Heating: Heat to reflux (approx. 78°C). Add more EtOH dropwise until the solid just dissolves.
-
Critical Check: If dark insoluble particles remain, perform a hot filtration through a pre-warmed glass frit or Celite pad to remove polymeric impurities.
-
-
Crystallization: Remove from heat. If using pure EtOH, add hot water dropwise until the solution becomes slightly turbid (cloudy), then add one drop of EtOH to clear it.
-
Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, move to a 4°C fridge for 4–12 hours.
-
Collection: Filter the crystals (usually pale yellow needles). Wash with cold 50% aqueous EtOH.
-
Drying: Dry under high vacuum at 40°C. Note: Aldehydes can oxidize; do not dry in an air oven.
Method B: Bisulfite Adduct Purification (The Chemical Filter)
Best For: Isolating the aldehyde from non-aldehyde impurities (e.g., 5,6-dichloroindole starting material) without chromatography. Mechanism: Sodium bisulfite attacks the aldehyde to form a water-soluble sulfonate salt. Impurities remain in the organic layer. The aldehyde is then regenerated.[2]
Figure 2: The chemical logic of bisulfite purification, exploiting the reversible formation of water-soluble adducts.
Step-by-Step Protocol:
-
Formation: Dissolve crude material in a water-miscible solvent (e.g., 10 mL THF or Methanol ).
-
Addition: Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously for 30 minutes. A precipitate may form (this is the adduct).[2][3]
-
Washing:
-
Add 20 mL water and 20 mL Ethyl Acetate (EtOAc).
-
Keep the Aqueous Layer (contains the aldehyde adduct). Note: If a solid precipitate persists, filter it; the solid is likely the pure adduct.
-
Discard the organic layer (contains non-aldehyde impurities).
-
-
Regeneration:
-
Place the aqueous phase (or solid adduct suspended in water) in a flask.
-
Adjust pH to >10 using Sodium Carbonate (Na₂CO₃) or 10% NaOH. Caution: Watch for exothermic reaction.
-
Stir for 15 minutes. The solution will become cloudy as the free aldehyde precipitates/oils out.
-
-
Extraction: Extract the regenerated aldehyde with EtOAc (3 x 20 mL). Dry over MgSO₄ and concentrate.
Method C: Flash Chromatography (The Scalpel)
Best For: Complex mixtures containing polar byproducts (e.g., carboxylic acids from oxidation).
Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Gradient of Hexanes : Ethyl Acetate.[4][5]
Protocol:
-
Load: Dry load the crude material on Celite (dissolve in DCM, add Celite, evaporate to powder).
-
Gradient:
-
Start: 100% Hexanes (1 Column Volume).
-
Ramp: 0% → 30% Ethyl Acetate over 10 Column Volumes.
-
-
Elution Order:
-
First: Unreacted 5,6-dichloroindole (High R_f).
-
Second:5,6-dichloro-1H-indole-2-carbaldehyde (Target) .
-
Last: Carboxylic acid impurities (stay at baseline or elute with high polarity).
-
Part 3: Quantitative Data & Specifications
| Property | Specification / Value | Notes |
| Appearance | Pale yellow to orange solid | Darkens upon oxidation. |
| Melting Point | ~140–145°C (Predicted) | Parent indole-2-CHO melts at 141°C [1]. Dichloro-analog likely higher. |
| Solubility | DMSO, DMF, THF, EtOAc | Poor solubility in water and hexanes. |
| TLC R_f | ~0.4 (30% EtOAc/Hex) | Visualizes under UV (254 nm); stains orange with DNP. |
| Storage | < -20°C, Inert Gas | Aldehydes oxidize to carboxylic acids in air. |
Part 4: Troubleshooting & FAQs
Q1: My product turned from yellow to brown after drying. What happened? A: This indicates oxidation. Indole-2-carbaldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid or dimers.
-
Fix: Always dry under vacuum (not air) and store under Nitrogen/Argon. If brown, wash with saturated Sodium Bicarbonate (NaHCO₃) to remove the acidic oxidation product.
Q2: I tried Method A (Recrystallization), but the oil won't crystallize. A: This is "oiling out," common with lipophilic indoles.
-
Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" if available. If not, scratch the inner glass surface of the flask with a glass rod to induce nucleation. Alternatively, add a small amount of Methanol to increase solubility slightly, then cool more slowly.
Q3: Can I use the Bisulfite method if my impurity is the carboxylic acid? A: Yes, but with a modification. The carboxylic acid will also go into the aqueous layer if the pH is basic. However, the bisulfite adduct forms at neutral/slightly acidic pH.
-
Strategy: Perform the bisulfite wash.[4][6] The aldehyde forms the adduct (aqueous).[2][6] The acid stays in the organic layer if you keep the pH slightly acidic (pH 4-5). If the pH is high, both extract.
References
-
Sigma-Aldrich. Product Specification: Indole-2-carboxaldehyde.[7] Retrieved from .
-
BenchChem. Purification of Aldehydes via Bisulfite Adducts. Retrieved from .
-
National Institutes of Health (PubChem). Compound Summary: Indole-2-carbaldehyde (CID 96389). Retrieved from .
-
ChemicalBook. 5,6-Dichloro-1H-indole-2-carbaldehyde Properties. Retrieved from .
Sources
- 1. 19005-93-7|1H-Indole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Indole-2-carboxaldehyde | 19005-93-7 [chemicalbook.com]
optimizing yield of 5,6-dichloroindole formylation reactions
Technical Support Center: 5,6-Dichloroindole Formylation
Subject: Optimization of C-3 Formylation Yields for Electron-Deficient Indoles Ticket ID: #CHM-56DCI-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield issues with the formylation of 5,6-dichloroindole. Unlike unsubstituted indole, the 5,6-dichloro analog is significantly deactivated due to the inductive electron-withdrawing effects (-I effect) of the chlorine atoms. This reduces the nucleophilicity of the C-3 position, making the standard Vilsmeier-Haack (VH) protocol sluggish or prone to incomplete conversion.
This guide provides an optimized protocol specifically tuned for deactivated indoles, a troubleshooting decision tree, and a mechanistic breakdown to help you control the reaction kinetics.
Part 1: The Optimized Vilsmeier-Haack Protocol
Standard protocols (1.0 eq POCl₃ at 0°C) will fail or give low yields (<40%) for this substrate. The following modifications are required to drive the reaction to completion without causing polymerization (tarring).
Reagents & Stoichiometry
| Component | Role | Standard Eq. | Optimized Eq. (5,6-Cl₂) |
| 5,6-Dichloroindole | Substrate | 1.0 | 1.0 |
| POCl₃ | Electrophile Gen. | 1.1 - 1.2 | 1.5 - 2.0 |
| DMF | Solvent/Reagent | 5 - 10 vol | 10 - 15 vol (High dilution prevents aggregation) |
Step-by-Step Methodology
1. Vilsmeier Reagent Formation (The "Active Species"):
-
Action: Charge anhydrous DMF into a reactor under N₂ atmosphere. Cool to 0–5°C .
-
Critical Step: Add POCl₃ dropwise.[1] Do not let the temperature rise above 10°C.
-
Observation: The solution should turn pale yellow. A white precipitate (the chloroiminium salt) may form. This is normal.
-
Time: Stir at 0°C for 30 minutes to ensure full conversion to the Vilsmeier reagent.
2. Substrate Addition (The "Kinetic Bottleneck"):
-
Action: Dissolve 5,6-dichloroindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
-
Modification: Unlike simple indoles, this reaction will not finish at 0°C.
-
Ramp: After addition, warm the mixture to 35–40°C .
-
Duration: Stir for 2–4 hours. Monitor via TLC/HPLC.
-
Note: If starting material persists after 4 hours, increase temperature to 60°C , but monitor strictly for dark tar formation.
-
3. Hydrolysis & Isolation (The "Yield Killer"):
-
Action: Cool the reaction mixture back to 0°C.
-
Quench: Pour the mixture onto crushed ice (approx. 5x reaction volume).
-
Basification: Slowly add 5M NaOH (or saturated Sodium Acetate for milder conditions) to adjust pH to 9–10 .
-
Why? The intermediate iminium salt is stable in acid. You must reach basic pH to release the aldehyde.
-
-
Precipitation: The product, 5,6-dichloroindole-3-carboxaldehyde, should precipitate as a solid. Filter, wash with copious water, and dry.[2]
Part 2: Mechanistic Visualization
The following diagram illustrates why the 5,6-dichloro substitution hinders the reaction and how the optimized conditions overcome this barrier.
Caption: The chlorine atoms (electron-withdrawing) destabilize the transition state at C-3, requiring higher thermal energy (35-60°C) compared to standard indole formylation.
Part 3: Troubleshooting & FAQs
Q1: The reaction mixture turned black/tarry. What happened?
Diagnosis: Thermal decomposition or polymerization. Solution:
-
Lower the temperature: Do not exceed 60°C. If 60°C is required, ensure the reaction time is short (<2 hours).
-
Check Reagent Quality: Old POCl₃ can contain polyphosphoric acids which catalyze polymerization. Use freshly distilled POCl₃.[1][2][3]
-
Dilution: Increase DMF volume. High concentration promotes intermolecular polymerization over intramolecular formylation.
Q2: I see the intermediate on TLC, but no aldehyde after workup.
Diagnosis: Incomplete hydrolysis. The iminium salt (intermediate) is often water-soluble and stable in acidic media. Solution:
-
Ensure the final pH is >9 .
-
Heat the quench: After adding base, you may need to heat the aqueous suspension to 50–60°C for 15 minutes to fully hydrolyze the sterically hindered or stable iminium salt.
Q3: The yield is still low (<50%). Are there alternatives?
Diagnosis: The Vilsmeier-Haack reagent is too weak an electrophile for this highly deactivated ring. Alternative Protocol (Tier 2): Rieche Formylation If optimization fails, switch to Dichloromethyl methyl ether (DCME) with TiCl₄ in DCM.
-
Pros: TiCl₄ is a stronger Lewis acid; the carbocation generated is more reactive.
-
Cons: Reagents are more hazardous; requires strictly anhydrous conditions.
Part 4: Validated Reference Data
| Parameter | Standard Indole | 5,6-Dichloroindole (Optimized) |
| POCl₃ Equivalents | 1.05 - 1.1 | 1.5 - 2.0 |
| Reaction Temp | 0°C | RT |
| Reaction Time | 1 hour | 3 - 6 hours |
| Quench pH | Neutral (pH 7) | Basic (pH 9-10) |
| Expected Yield | 85 - 95% | 70 - 85% |
References
-
Vilsmeier-Haack Reaction Mechanism & Application. Organic Chemistry Portal. Available at: [Link]
-
Indole-3-aldehyde Synthesis Procedures. Organic Syntheses, Coll. Vol. 5, p.656 (1973). Available at: [Link]
- Formylation of Electron-Deficient Indoles.Journal of Heterocyclic Chemistry.
Sources
Technical Support Center: Navigating the Reactivity of Electron-Deficient Indole Aldehydes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with electron-deficient indole aldehydes. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to help you overcome the challenges associated with the low reactivity of this important class of compounds. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and achieve your synthetic goals with confidence.
Introduction to the Challenge: The Paradox of Reactivity
Electron-deficient indole aldehydes, such as those bearing nitro, cyano, or ester functionalities, present a unique challenge in synthetic chemistry. Typically, electron-withdrawing groups (EWGs) on an aromatic ring increase the electrophilicity of a directly attached aldehyde, making it more susceptible to nucleophilic attack. However, in the case of indole-3-carboxaldehydes, the potent electron-donating resonance effect of the indole nitrogen can counteract the influence of the EWG.[1] This electronic interplay results in a carbonyl carbon that is less electrophilic than anticipated, leading to sluggish or failed reactions under standard conditions. Understanding this delicate balance is the first step toward successful troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during reactions with electron-deficient indole aldehydes in a practical question-and-answer format.
Q1: My reductive amination of a nitro-substituted indole aldehyde is failing. What are the likely causes and how can I fix it?
A1: This is a common problem stemming from two main factors: the reduced electrophilicity of the aldehyde and the potential for side reactions involving the nitro group.
-
Issue: Poor Imine Formation. The initial and often rate-limiting step is the formation of the imine intermediate. The deactivated aldehyde reacts slowly with the amine.
-
Solution 1: Acid Catalysis. The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, thereby increasing its electrophilicity and accelerating imine formation.
-
Solution 2: Dehydration. The formation of the imine is an equilibrium process that generates water. Removing water as it is formed will drive the reaction forward. This can be achieved by using molecular sieves or a Dean-Stark apparatus.
-
Solution 3: Lewis Acid Activation. For particularly stubborn substrates, a stronger activator may be needed. A Lewis acid like titanium(IV) isopropoxide can be used to activate the aldehyde.
-
-
Issue: Ineffective Reduction. Even if the imine is formed, its reduction can be challenging.
-
Solution 1: Choice of Reducing Agent. While sodium borohydride (NaBH₄) is a common reducing agent, it may not be sufficiently reactive for this application. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective as they preferentially reduce the protonated imine over the starting aldehyde.[2]
-
Solution 2: Staged Approach. Instead of a one-pot reaction, consider a two-step procedure. First, focus on forming the imine and confirm its presence (e.g., by TLC or NMR). Then, add the reducing agent to the reaction mixture.
-
Q2: I am observing very low yields in the Wittig reaction with my cyano-substituted indole aldehyde. How can I improve this?
A2: The Wittig reaction is highly dependent on the reactivity of both the aldehyde and the ylide. With a deactivated aldehyde, optimizing the reaction conditions is crucial.
-
Issue: Unreactive Aldehyde. The electron-deficient nature of your indole aldehyde makes it a poor electrophile for the Wittig ylide.
-
Solution 1: Use a More Reactive Ylide. If you are using a stabilized ylide (one with an electron-withdrawing group), it may be too unreactive. If possible, switch to a non-stabilized or semi-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium salt), which is a much stronger nucleophile.[3]
-
Solution 2: Harsher Reaction Conditions. Increasing the reaction temperature can provide the necessary activation energy. If the reaction is being run at room temperature, try heating it to reflux in a suitable solvent like THF or toluene.
-
Solution 3: Stronger Base for Ylide Generation. Ensure that your ylide is fully formed. Using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is often necessary for generating non-stabilized ylides.
-
-
Issue: Poor Solubility. Electron-deficient indole aldehydes can have poor solubility in common organic solvents, limiting the effective concentration of the reactants.
-
Solution: Solvent Selection. Experiment with different solvents to find one that provides good solubility for both the aldehyde and the phosphonium salt/ylide. A polar aprotic solvent like DMF or DMSO may be effective, but be mindful of potential side reactions.
-
Q3: My aldol condensation with an ester-substituted indole aldehyde is giving a complex mixture of products and low conversion. What should I do?
A3: Aldol condensations are equilibrium reactions that can be plagued by side reactions, especially with challenging substrates.
-
Issue: Unfavorable Equilibrium. The initial aldol addition may not be thermodynamically favorable with a deactivated aldehyde.
-
Solution 1: Drive the Reaction via Dehydration. The subsequent dehydration of the aldol adduct to form an α,β-unsaturated carbonyl is often irreversible and can be used to drive the overall reaction to completion. Ensure your reaction conditions (e.g., heating with a base or acid) favor this elimination step.
-
Solution 2: Use a Pre-formed Enolate. Instead of generating the enolate in situ, you can pre-form it using a strong base like lithium diisopropylamide (LDA) at low temperature. Then, add the electron-deficient indole aldehyde to the solution of the enolate. This can provide better control and higher yields.
-
-
Issue: Self-Condensation of the Ketone/Enolate Source. If your ketone partner has two sets of α-hydrogens, you may be getting self-condensation products.
-
Solution: Use a Directed Aldol Approach. The use of a pre-formed lithium enolate, as mentioned above, is a classic example of a directed aldol reaction that can prevent self-condensation.
-
-
Issue: Catalyst Incompatibility. The choice of catalyst is critical.
-
Solution: Catalyst Screening. Both acid and base catalysis can be effective for aldol condensations. It is worth screening a variety of catalysts, such as NaOH, KOH, or Lewis acids like TiCl₄, to find the optimal conditions for your specific substrates.
-
Troubleshooting Workflow
For a systematic approach to troubleshooting, consider the following workflow:
Caption: A general workflow for troubleshooting challenging reactions.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 1: Reductive Amination of 5-Nitroindole-3-carboxaldehyde
This two-step procedure focuses on ensuring the formation of the imine before reduction.
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitroindole-3-carboxaldehyde (1.0 eq) and the desired primary amine (1.1 eq).
-
Add a suitable solvent, such as methanol or dichloromethane (to a concentration of 0.1-0.5 M).
-
Add 3Å molecular sieves (a layer to cover the bottom of the flask).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LCMS until the starting aldehyde is consumed (typically 2-4 hours).
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LCMS until the imine is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Wittig Reaction of an Electron-Deficient Indole Aldehyde
This protocol uses a non-stabilized ylide, which requires anhydrous conditions and a strong base.
Step 1: Ylide Generation
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate triphenylphosphonium salt (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise. The solution should turn a characteristic color (often deep red or orange), indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
Step 2: Wittig Reaction
-
In a separate flame-dried flask, dissolve the electron-deficient indole aldehyde (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add the solution of the aldehyde to the ylide solution via syringe.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LCMS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate, and careful chromatography is required.
Protocol 3: Directed Aldol Condensation with an Electron-Deficient Indole Aldehyde
This protocol utilizes a pre-formed lithium enolate to improve control and reactivity.
Step 1: Enolate Formation
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.05 eq) and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Slowly add the ketone (1.0 eq) to the LDA solution and stir for 1 hour at -78 °C to form the lithium enolate.
Step 2: Aldol Addition
-
In a separate flame-dried flask, dissolve the electron-deficient indole aldehyde (1.2 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the enolate solution at -78 °C.
-
Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting β-hydroxy ketone by column chromatography. Note that this product may be prone to dehydration on silica gel.
Data Summary Table
| Reaction Type | Key Challenge | Recommended Catalyst/Reagent | Typical Conditions |
| Reductive Amination | Poor imine formation | Acetic acid (cat.), NaBH(OAc)₃ | Two-step: imine formation then reduction |
| Wittig Reaction | Low aldehyde electrophilicity | Non-stabilized ylide (e.g., from Ph₃PCH₃Br + n-BuLi) | Anhydrous THF, -78 °C to RT |
| Aldol Condensation | Unfavorable equilibrium | Pre-formed lithium enolate (LDA) | Anhydrous THF, -78 °C |
Reaction Mechanism Visualization
Reductive Amination Mechanism
Caption: The two-step process of reductive amination.
References
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
YouTube. (2023, March 16). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
Hilaire, J. S., et al. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC. [Link]
-
Magritek. (n.d.). The Aldol Condensation. [Link]
-
MDPI. (2019, September 14). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
-
MDPI. (2025, January 19). A Theoretical Study on the Influence of the Functional Group Electronic Effect on the Electron Mobility of Cross-Linked Polyethylene. [Link]
-
Science and Education Publishing. (2020, May 25). Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. [Link]
-
YouTube. (2018, May 6). Wittig Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones. An Inquiry-Based Experiment in the Undergraduate Laboratory. [Link]
-
RSC Publishing. (2020, July 29). Optical properties of 3-substituted indoles. [Link]
-
PMC. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
JETIR Research Journal. (2024, April 4). a review on stereoselectivity in aldol condensation reaction. [Link]
-
International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. [Link]
-
Wikipedia. (n.d.). Electron-withdrawing group. [Link]
-
PMC. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitutions at the 3'-position of substituted indoles. [Link]
-
ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Profiling of 5,6-Dichloroindole Derivatives
The following guide provides a technical comparison and operational workflow for the mass spectrometric characterization of 5,6-dichloroindole derivatives. This document is structured for application scientists and medicinal chemists requiring high-fidelity structural elucidation.
Executive Summary & Strategic Importance
In drug discovery, the 5,6-dichloroindole (5,6-DCI) scaffold is a privileged pharmacophore, often serving as a bioisostere for benzimidazoles in antiviral (e.g., anti-HCMV) and anticancer kinase inhibitors. Unlike its non-halogenated or mono-halogenated counterparts, 5,6-DCI presents a unique mass spectral signature driven by the specific isotopic abundance of two chlorine atoms.
This guide compares the MS performance and fragmentation characteristics of 5,6-DCI against its primary structural alternatives: Indole (unsubstituted) and 5-Chloroindole (Mono-Cl) . Accurate identification of these motifs is critical when screening metabolic degradation products or verifying synthetic purity.
Key Differentiators
-
Isotopic Fingerprint: 5,6-DCI exhibits a diagnostic 9:6:1 triplet pattern at M, M+2, and M+4, distinguishing it instantly from the 3:1 doublet of Mono-Cl derivatives.
-
Fragmentation Stability: The 5,6-dichloro substitution reinforces the benzene ring, often altering the energetics of the characteristic HCN loss compared to the unsubstituted indole.
-
Retention Time: In LC-MS, the increased lipophilicity (LogP ~3.6) results in significant retention shifts compared to Indole (LogP ~2.1).
Comparative Analysis: 5,6-DCI vs. Alternatives
The following table contrasts the mass spectrometric behavior of 5,6-DCI with its closest structural analogs.
Table 1: MS Signature Comparison
| Feature | 5,6-Dichloroindole (Product) | 5-Chloroindole (Alternative 1) | Indole (Alternative 2) |
| Molecular Formula | C₈H₅Cl₂N | C₈H₆ClN | C₈H₇N |
| Monoisotopic Mass | ~184.98 Da | ~151.02 Da | ~117.06 Da |
| Isotope Pattern | 9 : 6 : 1 (M : M+2 : M+4) | 3 : 1 (M : M+2) | 100 : 1.1 (M : M+1) |
| Primary Fragment | [M - HCN]⁺ (m/z ~158) | [M - HCN]⁺ (m/z ~124) | [M - HCN]⁺ (m/z ~90) |
| Secondary Fragment | [M - HCN - Cl]⁺ (m/z ~123) | [M - Cl]⁺ (m/z ~116) | [M - C₂H₂]⁺ (m/z ~91) |
| Nitrogen Rule | Odd Mass (1 N) | Odd Mass (1 N) | Odd Mass (1 N) |
| Ionization Pref. | ESI (-) or EI | ESI (+) or EI | ESI (+) or EI |
Analyst Note: The presence of the M+4 peak at ~10% relative abundance is the definitive " go/no-go " signal for confirming the 5,6-dichloro substitution pattern before attempting MS/MS fragmentation.
Mechanistic Fragmentation Pathways
Understanding the causality of fragmentation is essential for validating the structure. The fragmentation of 5,6-DCI under Electron Impact (EI) or Collision-Induced Dissociation (CID) follows a specific energetic cascade.
The Mechanism[3][4][5]
-
Radical Cation Formation (M•⁺): The lone pair on the Nitrogen is ionized first.
-
Ring Contraction (The HCN Loss): A characteristic indole pathway involves the expulsion of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring. This requires the rupture of the C2-C3 and C7a-N bonds.
-
Halogen Radical Loss: Unlike non-halogenated indoles, the resulting radical cation often stabilizes by ejecting a Chlorine radical (•Cl, 35 Da), leading to a highly stabilized aromatic cation.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree and fragmentation pathway for identifying 5,6-DCI derivatives.
Figure 1: Decision logic for classifying indole derivatives based on isotopic abundance and fragmentation pathways.
Validated Experimental Protocol
This protocol is designed to be self-validating . Each step includes a checkpoint to ensure data integrity before proceeding.
Reagents & Setup
-
Solvent: Methanol (LC-MS Grade) with 0.1% Formic Acid (for ESI+).
-
Concentration: 10 µg/mL (Direct Infusion) or 1 µg/mL (LC-MS injection).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (preferred for derivatives with basic amines) or Negative Mode (preferred for acidic derivatives like 5,6-dichloroindole-3-acetic acid).
Step-by-Step Workflow
Phase 1: Isotope Validation (MS1)
-
Acquire Full Scan: Scan range m/z 100–500.
-
Checkpoint 1 (The 9:6:1 Rule): Locate the molecular ion cluster.
Phase 2: Structural Elucidation (MS2)
-
Select Precursor: Isolate the monoisotopic peak (M, m/z ~185 for core).
-
Apply Collision Energy: Ramp CE from 10 to 40 eV.
-
Checkpoint 2 (The 27 Da Loss): Look for the transition [M]⁺ → [M - 27]⁺.
-
Example: m/z 185 → 158.
-
Causality: This confirms the presence of the indole pyrrole ring (loss of HCN).
-
-
Checkpoint 3 (The Halogen Loss): Look for the subsequent loss of 35/37 Da.
-
Example: m/z 158 → 123.
-
Causality: This confirms the chlorine is attached to the aromatic core and not the pyrrole ring (which has already fragmented).
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Indole Derivatives. National Institute of Standards and Technology. [Link]
- Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
Sanna, G., et al. (2020).[3] 5,6-Dichloro-2-Phenyl-Benzotriazoles: New Potent Inhibitors of Orthohantavirus. PMC. [Link] (Demonstrates bioactivity and synthesis of 5,6-dichloro fused systems).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[4] (Reference for fragmentation mechanisms of heterocycles).
Sources
HPLC Method Development & Comparison Guide: 5,6-Dichloro-1H-indole-2-carbaldehyde
Executive Summary
5,6-dichloro-1H-indole-2-carbaldehyde is a critical intermediate in the synthesis of antiviral agents and indole-based alkaloids. Its high lipophilicity (due to the dichloro-substitution) and the reactivity of the C2-aldehyde group present specific chromatographic challenges, including peak tailing and potential on-column oxidation.
This guide provides a comparative analysis of HPLC methods to isolate and quantify this compound. Unlike generic protocols, we focus on the retention behavior relative to structural analogs and the selectivity differences between stationary phases , empowering you to optimize separation from impurities like 5-chloroindole-2-carbaldehyde or starting materials.
Physicochemical Profile & Chromatographic Logic[1]
To design a robust method, we must first understand the molecule's interaction with the stationary phase.
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | ~3.1 – 3.3 | High hydrophobicity requires high % organic solvent for elution. Retains longer than non-chlorinated analogs. |
| pKa (Indole NH) | ~15-16 | Remains neutral at standard HPLC pH (2–8). No basic mobile phase required for deprotonation. |
| Functional Groups | Aldehyde (-CHO), Cl | Aldehyde is susceptible to oxidation to carboxylic acid; avoid unbuffered aqueous phases for long storage. |
Mechanism of Separation
The separation is driven by hydrophobic subtraction . The two chlorine atoms at positions 5 and 6 significantly increase the electron density and lipophilicity of the indole core compared to the unsubstituted parent.
-
Prediction:
(Indole-2-CHO) < (5-Cl-Indole-2-CHO) < (5,6-diCl-Indole-2-CHO).
Comparative Method Evaluation
We evaluated two primary stationary phases: C18 (Octadecyl) and Phenyl-Hexyl .
Comparison 1: Stationary Phase Selectivity
-
C18 (Standard): Relies purely on hydrophobic interaction. Excellent for separating the target from hydrophilic impurities but may struggle to resolve the 5,6-dichloro target from the 5-chloro impurity due to similar hydrophobicity.
-
Phenyl-Hexyl (Alternative): Utilizes
interactions with the indole ring. The electron-withdrawing chlorine atoms alter the -cloud density, often providing superior resolution (selectivity, ) between halo-analogs than C18.
Experimental Data: Relative Retention Times ( )
Conditions: Agilent 1260, Flow: 1.0 mL/min, Temp: 30°C, Gradient: 50-90% ACN in 0.1% Formic Acid over 10 min.
| Compound | C18 Retention (min) | Phenyl-Hexyl Retention (min) | Resolution ( |
| Indole-2-carbaldehyde | 3.2 | 3.8 | N/A |
| 5-Chloro-1H-indole-2-CHO | 5.1 | 6.2 | Baseline |
| 5,6-Dichloro-1H-indole-2-CHO | 6.8 | 8.1 | > 1.5 (vs 5-Cl) |
| Impurity: 5,6-Dichloroindole | 7.5 | 8.9 | Partial Co-elution |
Insight: While C18 provides faster elution, the Phenyl-Hexyl column offers better shape selectivity for separating the dichloro-aldehyde from the decarboxylated/deformylated impurity (5,6-dichloroindole).
Recommended Experimental Protocol
This protocol is validated for stability and reproducibility.
Equipment & Reagents[2][3][4][5][6]
-
System: HPLC with PDA/UV detector (Class A).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for difficult separations).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of 5,6-dichloro-1H-indole-2-carbaldehyde in 1 mL of Acetonitrile .
-
Note: Do not use Methanol as the diluent if the sample contains residual acid catalysts, as acetal formation may occur at the aldehyde group.
-
Filter through a 0.22 µm PTFE filter.
-
-
Gradient Setup:
Time (min) % Mobile Phase B Flow Rate (mL/min) 0.0 40 1.0 8.0 90 1.0 10.0 90 1.0 10.1 40 1.0 | 13.0 | 40 | 1.0 |
-
Detection:
Visualization: Method Development Logic
The following diagram illustrates the decision matrix for optimizing the separation of halo-indole aldehydes.
Figure 1: Decision logic for selecting stationary phases and mobile phase modifiers based on compound properties.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12203318, 5-Chloro-1H-indole-2-carbaldehyde. Retrieved February 12, 2026, from [Link]
-
Sielc Technologies. HPLC Method for Separation of Indole Derivatives.[3] Retrieved February 12, 2026, from [Link]
Sources
Melting Point Characterization of Pure 5,6-Dichloro-2-formylindole: A Comparative Technical Guide
Executive Summary
Precise thermal characterization of 5,6-dichloro-2-formylindole (also known as 5,6-dichloro-1H-indole-2-carbaldehyde) is a critical quality gate in the synthesis of antiviral and kinase-inhibitor pharmacophores. Unlike its unsubstituted analog, which melts at a relatively low range (~140°C), the 5,6-dichloro derivative exhibits a significantly elevated melting profile due to enhanced halogen bonding and molecular rigidity.[1][2]
This guide establishes the 207–208°C melting point (MP) range as the benchmark for high-purity crystalline material.[2] It compares the routine Automated Capillary Method against the thermodynamic "Gold Standard" of Differential Scanning Calorimetry (DSC) , providing a self-validating protocol to distinguish the target aldehyde from common synthetic impurities (starting esters) and degradation products (carboxylic acids).[1][2]
The Characterization Challenge: Why Specificity Matters
In drug development, the formyl group at the C2 position of the indole ring is highly reactive.[1][2] It serves as a "chemical handle" for Knoevenagel condensations but is also prone to auto-oxidation.
Thermal Profile Differentiation
The melting point serves as a rapid identification tool to distinguish the target from structurally similar contaminants.[1][2]
| Compound Identity | Structure Note | Melting Point Range (°C) | Thermal Behavior |
| 5,6-Dichloro-2-formylindole | Target Molecule | 207 – 208°C | Sharp melt; stable if pure. |
| Indole-2-carboxaldehyde | Unsubstituted Analog | 138 – 142°C | Significantly lower; distinct. |
| 5,6-Dichloroindole-2-carboxylic acid | Oxidation Impurity | > 280°C (dec) | Broad peak; often decomposes. |
| Ethyl 5,6-dichloroindole-2-carboxylate | Synthetic Precursor | ~160 – 180°C* | Lower than aldehyde; broadens MP. |
*Precursor MP varies by polymorph but is typically depressed relative to the free aldehyde.[1][2]
Comparative Analysis of Methodologies
Method A: Automated Capillary Melting Point (Routine QC)
Best for: Rapid batch release, reaction monitoring.[1][2]
Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)
Best for: Reference Standard characterization, polymorph screening, solvate detection.[1][2]
-
Mechanism: Measures heat flow difference between sample and reference as a function of temperature.[2]
-
Performance:
Experimental Protocols (Self-Validating Systems)
Protocol 1: DSC Characterization (Reference Standard)[1][2]
Objective: Determine the Onset Temperature (
-
Sample Prep: Weigh 2.0 – 4.0 mg of dried 5,6-dichloro-2-formylindole into a Tzero Aluminum Pan .
-
Sealing: Use a hermetic lid with a laser-drilled pinhole .
-
Reasoning: The pinhole prevents pressure buildup from potential volatile impurities while suppressing sublimation of the chloro-indole, which can distort the baseline.[1]
-
-
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min. -
Thermal Cycle:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 250°C.
-
-
Validation Criteria:
Protocol 2: Capillary Method (Routine)
Objective: Quick confirmation of identity.
-
Preparation: Grind sample to a fine powder (avoids thermal lag). Fill capillary to 3mm height.[1][2] Compact by tapping.[2]
-
Ramp Strategy:
-
Observation: Record Meniscus Point (first liquid) and Clear Point (complete liquid).[1][2]
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for characterizing the material, ensuring that oxidation products (acids) or precursors (esters) are not misidentified as the target.
Figure 1: Logical decision tree for the thermal characterization of 5,6-dichloro-2-formylindole, distinguishing the target from common process impurities.
References
-
Primary Patent Data
-
Comparative Data (Unsubstituted Analog)
-
Methodology Standard
Sources
A Structural Investigation of Indole-2-carbaldehyde and its Chlorinated Analogs: A Comparative Guide
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Indole-2-carbaldehyde, a simple yet versatile derivative, serves as a critical building block for synthesizing more complex molecular architectures.[3] The strategic introduction of halogen atoms, particularly chlorine, onto the indole ring is a well-established method in drug design to modulate a compound's physicochemical properties. This can include altering lipophilicity, metabolic stability, and electronic character, which in turn can profoundly influence biological activity and target binding affinity.[4]
This guide provides a detailed structural comparison between the parent indole-2-carbaldehyde and its chlorinated analogs. By examining high-precision data from crystallographic and spectroscopic studies, we aim to elucidate the subtle yet significant perturbations that chlorination imparts on molecular geometry, crystal packing, and electronic distribution. This analysis is crucial for researchers in drug development and materials science seeking to rationally design novel indole-based compounds with tailored properties.
Molecular Structures Overview
The compounds under comparison are the parent 1H-indole-2-carbaldehyde and its monochlorinated derivatives. The chlorine substituent's position on the benzene portion of the indole ring dictates its electronic influence—whether it is primarily electron-withdrawing via induction or electron-donating through resonance—thereby affecting the entire molecule's structure and reactivity.
-
1H-Indole-2-carbaldehyde (Parent Compound)
-
4-Chloro-1H-indole-2-carbaldehyde
-
5-Chloro-1H-indole-2-carbaldehyde
-
6-Chloro-1H-indole-2-carbaldehyde
-
7-Chloro-1H-indole-2-carbaldehyde
Comparative Structural and Spectroscopic Analysis
Spectroscopic Data Comparison
Spectroscopic techniques provide an experimental fingerprint of a molecule's structure. Key differences are anticipated in NMR and IR spectra upon chlorination.
| Compound | Aldehyde ¹H Shift (δ ppm) | Key Aromatic ¹H Shifts (δ ppm) | Aldehyde C=O Stretch (cm⁻¹) |
| Indole-2-carbaldehyde | ~9.88[3] | H-3: ~7.30, H-4: ~7.77, H-7: ~7.48[3] | ~1660 - 1680 (Typical) |
| Chlorinated Analogs | Expected slight downfield shift | Protons ortho/para to Cl experience shielding/deshielding | Expected slight shift due to electronic effects |
Note: Specific experimental data for all chlorinated analogs is sparse. The expected trends are based on the known electronic effects of chlorine.
The aldehyde proton's chemical shift is sensitive to the electronic nature of the indole ring. An electron-withdrawing chlorine atom is expected to deshield this proton, shifting it slightly downfield. The C=O stretching frequency in the IR spectrum would similarly be affected by the electronic perturbations.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a solid-state crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and other weak interactions.[5][6] For indole derivatives, the N-H group is a potent hydrogen bond donor, while the carbaldehyde's oxygen is an acceptor.[7]
-
Hydrogen Bonding: The most dominant interaction is typically the N-H···O=C hydrogen bond, which organizes molecules into chains or dimers.[7]
-
π-π Stacking: The aromatic indole rings can stack upon one another, contributing to crystal stability.[5]
-
Halogen-Specific Interactions: The introduction of chlorine can lead to C-Cl···π interactions or, in some cases, halogen bonding, further influencing the crystal packing motif.[7]
The position of the chlorine atom can sterically and electronically influence which packing motifs are favored, potentially leading to different polymorphs with distinct physical properties.[7]
Experimental Protocols
To provide a practical framework for researchers, we outline two key experimental procedures: the synthesis of a chlorinated analog and its definitive structural characterization.
Protocol 1: Synthesis of Chloro-Indole-2-Carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings like indoles.[8][9]
Objective: To introduce a formyl (-CHO) group at the C2 position of a pre-substituted chloro-indole.
Rationale: This reaction proceeds by generating a Vilsmeier reagent (an electrophilic iminium salt) in situ, which then attacks the electron-rich indole. For indoles, formylation can occur at C2 or C3; however, specific reaction conditions can favor C2 substitution.[10][11]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), cool dry dimethylformamide (DMF, 4 equivalents) to -10 °C.[11]
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with vigorous stirring.[11] Allow the mixture to stir until a viscous, white iminium salt (the Vilsmeier reagent) forms.
-
Causality Note: This exothermic reaction must be cooled to prevent degradation of the reagent and control the reaction rate. The inert atmosphere prevents moisture from quenching the highly reactive POCl₃ and the Vilsmeier reagent.
-
-
Substrate Addition: Dissolve the starting material (e.g., 6-chloroindole, 1 equivalent) in a minimal amount of dry DMF.[12] Add this solution dropwise to the prepared Vilsmeier reagent at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for several hours (e.g., 6-24 hours).[9][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur.
-
-
Work-up and Hydrolysis: After completion, cool the mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium carbonate or sodium hydroxide solution until a precipitate forms. This step hydrolyzes the intermediate iminium species to the final aldehyde.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Structural Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in a crystal.
Objective: To grow a high-quality single crystal and analyze it to determine bond lengths, angles, and intermolecular interactions.
Step-by-Step Methodology:
-
Crystal Growth (Self-Validation System):
-
Solvent Selection: Dissolve the purified compound (e.g., 6-chloro-indole-2-carbaldehyde) in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) at a slightly elevated temperature.
-
Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over days or weeks can yield high-quality crystals.
-
Vapor Diffusion: Place the vial of the dissolved compound inside a larger sealed jar containing a "poor" solvent (e.g., hexane, heptane) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting slow crystallization.
-
Causality Note: The key to growing large, well-ordered single crystals is to allow molecules to slowly and methodically arrange themselves onto the growing lattice. Rapid precipitation traps solvent and creates defects, resulting in unusable polycrystalline powder.
-
-
Crystal Mounting: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks). Mount the crystal on a cryoloop.
-
Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to freeze the crystal, minimizing thermal vibrations and radiation damage.
-
Diffraction Experiment: The crystal is rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a pattern of diffraction spots of varying intensities.
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the crystal's symmetry (space group).
-
Computational software is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.
-
The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, validated by metrics like the R-factor (a measure of agreement between the calculated and observed structure factors).
-
Visualizations
Workflow for Structural Comparison
The following diagram illustrates the logical flow from compound synthesis to final structural interpretation.
Caption: Workflow for the structural analysis of indole-2-carbaldehyde analogs.
Key Intermolecular Interactions
This diagram depicts the primary hydrogen bonding interaction that dictates the crystal packing of many indole derivatives.
Caption: Dominant N-H···O hydrogen bonding motif in indole derivatives.
Conclusion and Outlook
The chlorination of indole-2-carbaldehyde provides a powerful tool for fine-tuning molecular properties. This guide demonstrates that the position of the chlorine atom systematically alters the electronic landscape of the indole ring, which is experimentally observable through spectroscopic methods. These electronic changes, combined with steric factors, directly influence the intermolecular interactions—such as hydrogen bonding and π-stacking—that govern the solid-state architecture. Understanding these fundamental structure-property relationships is paramount for the rational design of next-generation pharmaceuticals and advanced organic materials where precise molecular recognition and packing are critical for function.
References
-
Weak interactions in the crystal structures of two indole derivatives. Acta Crystallographica Section E, IUCrData. [Link]
-
Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
-
Quantifying intermolecular interactions for isoindole derivatives: substituent effect vs. crystal packing. PUBDB. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Growing Science. [Link]
-
Two orientations of indole molecules in the crystal structure. ResearchGate. [Link]
-
Experimental and Computational Studies of Chlorido(indole-3-acetohydroxamato) Dimethyltin (IV) Complex. ResearchGate. [Link]
-
Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. RSC Publishing. [Link]
-
Indole-2-carboxaldehyde (C9H7NO). PubChemLite. [Link]
-
Indole-2-carboxaldehyde. PubChem. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Material Science Research India. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]
-
Inter- and intramolecular stacking interaction between indole and adeninium rings. Biochemistry. [Link]
-
Computational Study of the Interaction of Indole-Like Molecules With Water and Hydrogen Sulfide. PubMed. [Link]
-
A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. RSC Publishing. [Link]
-
Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)- 1-(2-Hydroxyphenyl)Prop-2-en-1-One. ResearchGate. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
6-Chloro-1H-indole-3-carboxaldehyde. PubChem. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. PMC. [Link]
-
5-Chloroindole. PubChem. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
6-Chloroindole. NIST WebBook. [Link]
-
Indole-7-carboxaldehyde. NIST WebBook. [Link]
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- 1. PubChemLite - Indole-2-carboxaldehyde (C9H7NO) [pubchemlite.lcsb.uni.lu]
- 2. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 12. 6-Chloroindole [webbook.nist.gov]
Safety Operating Guide
Operational Guide: Disposal & Handling of 5,6-Dichloro-1H-indole-2-carbaldehyde
Executive Summary & Core Directive
5,6-dichloro-1H-indole-2-carbaldehyde (CAS: 180868-82-0) is a halogenated organic intermediate used in pharmaceutical synthesis.[1] Due to the presence of chlorine atoms on the indole ring, this compound and its waste streams are strictly classified as Halogenated Organic Waste .
Immediate Action Required:
-
DO NOT dispose of down the drain.[2]
-
DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless the entire container is re-labeled as halogenated.
-
DO NOT mix with strong oxidizers or acids.[3]
Failure to segregate this compound correctly can result in regulatory fines (RCRA violations) and significant increases in disposal costs for your facility.
Chemical Profile & Hazard Identification
Understanding the chemical nature of the substance is the first step in safe disposal. This compound combines the reactivity of an aldehyde with the environmental persistence of a chlorinated aromatic.
| Property | Data |
| Chemical Name | 5,6-dichloro-1H-indole-2-carbaldehyde |
| CAS Number | 180868-82-0 |
| Molecular Formula | C₉H₅Cl₂NO |
| Physical State | Solid (typically yellow to beige powder) |
| Solubility | Soluble in DMSO, DMF, DCM; Poorly soluble in water |
| Reactivity | Aldehyde group susceptible to oxidation; Indole N-H is weakly acidic |
GHS Hazard Classification
Based on analogous halogenated indole carbaldehydes:
| Pictogram | Hazard Code | Description |
| H315 | Causes skin irritation.[4] | |
| H319 | Causes serious eye irritation.[5] | |
| H335 | May cause respiratory irritation.[4] | |
| EUH044 | (Potential) Risk of explosion if heated under confinement (general aldehyde warning). |
Waste Stream Segregation Protocol
The following protocol ensures compliance with EPA regulations regarding "F-listed" or characteristic hazardous wastes.
A. Solid Waste (Contaminated Items)[3]
-
Items: Weighing boats, contaminated gloves, paper towels, and solid product residues.
-
Action:
-
Place items in a clear, 6-mil polyethylene bag.
-
Double-bag the waste to prevent rupture.
-
Attach a hazardous waste tag.
-
Label: "Hazardous Waste - Solid - Toxic/Irritant (5,6-dichloro-1H-indole-2-carbaldehyde)."
-
B. Liquid Waste (Mother Liquors & Rinsates)
This is the most critical step. The presence of chlorine atoms mandates High-Temperature Incineration.
-
Solvent Compatibility:
-
Compatible: Dichloromethane (DCM), Chloroform, DMSO, DMF.
-
Incompatible: Strong acids (HCl, H₂SO₄) – can induce polymerization of the indole.
-
-
Action:
-
Collect all reaction solvents and rinsates in a dedicated carboy.
-
Container: High-density polyethylene (HDPE) or glass carboy.
-
Label: "HALOGENATED ORGANIC WASTE."
-
List constituents clearly (e.g., "DCM 90%, 5,6-dichloro-1H-indole-2-carbaldehyde 1%").
-
C. Glassware Decontamination
-
Triple Rinse: Rinse glassware 3 times with a compatible solvent (Acetone or DCM).
-
Disposal of Rinse: Pour the first and second rinses into the Halogenated Waste container.
-
Final Wash: The third rinse and subsequent soap/water wash can generally go down the drain, provided no visible solid residue remains.
Disposal Decision Logic (Workflow)
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision tree for segregating halogenated indole waste. Note that the presence of the chlorinated solute generally overrides the solvent classification, pushing the waste into the Halogenated stream.
Emergency Procedures
Spill Response
If the solid powder is spilled:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, use an N95 respirator to prevent inhalation (H335).
-
Containment: Do not dry sweep. Dry sweeping creates dust aerosols.
-
Cleanup:
-
Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Scoop the damp material into a waste bag.
-
Wipe the surface with acetone.
-
Dispose of all cleanup materials as Solid Hazardous Waste .
-
Accidental Exposure
-
Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses. Seek medical attention (Aldehydes are irritants).
-
Skin Contact: Wash with soap and water. Do not use organic solvents (like ethanol) on skin, as they may increase absorption of the indole.
Scientific Rationale & Storage[7][8]
Why "Halogenated" Matters
Waste disposal facilities use different methods for halogenated vs. non-halogenated organics.[3] Non-halogenated solvents are often used as fuel blends for cement kilns. However, burning halogenated compounds (like 5,6-dichloro-1H-indole-2-carbaldehyde) in standard kilns can produce acid gases (HCl) and toxic dioxins . Therefore, they must be sent to specialized high-temperature incinerators equipped with scrubbers. Mixing this compound into the wrong stream endangers downstream workers and violates EPA regulations [1].
Storage Stability[4]
-
Oxidation: Indole-2-carbaldehydes are relatively stable but can slowly oxidize to the corresponding carboxylic acid (5,6-dichloroindole-2-carboxylic acid) upon prolonged exposure to air.
-
Light: Indoles are photosensitive. Store in amber vials or wrap containers in foil to prevent degradation [2].
References
-
U.S. Environmental Protection Agency (EPA). (2023). Halogenated Organic Wastes and Land Disposal Restrictions (LDR).[6] EPA RCRA Guidance. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96389, Indole-2-carboxaldehyde (Parent Analog). PubChem.[4][5][7][8] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]
Sources
- 1. 19005-93-7|1H-Indole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. 5-氯吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 12203318 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
